molecular formula C8H9NO2 B12416869 L-(+)-2-Phenylglycine-d5

L-(+)-2-Phenylglycine-d5

Cat. No.: B12416869
M. Wt: 156.19 g/mol
InChI Key: ZGUNAGUHMKGQNY-FOXQAWPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(+)-2-Phenylglycine-d5 is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 156.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-(+)-2-Phenylglycine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-(+)-2-Phenylglycine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

156.19 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-FOXQAWPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

L-(+)-2-Phenylglycine-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for L-(+)-2-Phenylglycine-d5 , emphasizing its role in high-precision bioanalysis and drug development.

High-Purity Stable Isotope Internal Standard & Chiral Synthon

Executive Summary

L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7) is the stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine.[1] Characterized by a pentadeuterated phenyl ring (


), this compound serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS)  in LC-MS/MS bioanalysis. Its physicochemical behavior mirrors the unlabeled analyte, yet the mass shift (+5 Da) eliminates cross-signal interference, ensuring precise quantification of phenylglycine-derived drugs (e.g., ampicillin, cephalexin) and metabolic intermediates.

This guide details the structural properties, spectroscopic signatures, synthesis logic, and validated handling protocols for L-(+)-2-Phenylglycine-d5.

Structural Characterization & Physicochemical Properties[2]

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: (2S)-2-Amino-2-(phenyl-d5)acetic acid

  • Common Name: L-(+)-2-Phenylglycine-d5; (S)-Phenylglycine-d5

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 156.19 g/mol (Calculated) vs. 151.16 g/mol (Unlabeled)

  • Isotopic Enrichment:

    
     atom D
    
  • Chiral Configuration: L-isomer; (S)-configuration

  • Optical Rotation:

    
     (c=1, 1M HCl)[4]
    
Stereochemical Logic

Unlike proteinogenic amino acids where the side chain is separated from the


-carbon by a methylene bridge, the phenyl ring in phenylglycine is directly attached to the 

-carbon. This benzylic position increases the acidity of the

-proton, making the compound more susceptible to racemization under strongly basic conditions than typical amino acids.

Priority Assignment (Cahn-Ingold-Prelog):

  • 
     (Highest atomic number N)
    
  • 
     (C bonded to O, O, O)
    
  • 
     (C bonded to C, C, H/D)
    
  • 
     (Lowest)
    

In the (S) configuration (L-isomer), with Hydrogen in the rear, the sequence 1


 2 

3 follows a counter-clockwise path.

Structure cluster_legend Isotopic Labeling Site Center α-Carbon (Chiral Center) Amine Amino Group (-NH2) Center->Amine Bond (Forward) Carboxyl Carboxyl Group (-COOH) Center->Carboxyl Bond (Plane) Phenyl Phenyl Ring-d5 (C6D5-) Center->Phenyl Bond (Plane) Hydrogen Hydrogen (-H) Center->Hydrogen Bond (Back)

Figure 1.1: Structural connectivity and stereochemical orientation of L-(+)-2-Phenylglycine-d5. The deuterium labeling is exclusive to the aromatic ring.

Spectroscopic Signature & Mass Spectrometry

For researchers developing LC-MS/MS assays, understanding the fragmentation pattern is vital for selecting Multiple Reaction Monitoring (MRM) transitions.

Mass Spectrometry (ESI+)

The deuterium label (


) is located on the phenyl ring. This location is metabolically stable and resistant to back-exchange in aqueous solvents, unlike labile protons on the amine or carboxyl groups.
  • Precursor Ion

    
    :  m/z 157.2
    
  • Key Product Ions:

    • m/z 112.1: Loss of Formic Acid (

      
      , 45 Da). Corresponds to the iminium ion 
      
      
      
      . This is the primary quantifier transition .
    • m/z 140.1: Loss of Ammonia (

      
      , 17 Da).
      
    • m/z 96.1: Tropylium-d5 ion

      
      .
      

Table 1: MRM Transition Parameters (Recommended)

ParameterQuantifier (Quant)Qualifier (Qual)
Precursor (Q1) 157.2157.2
Product (Q3) 112.1140.1
Dwell Time 50 ms50 ms
Collision Energy (CE) 15-20 eV10-15 eV
Cone Voltage 25 V25 V
NMR Validation
  • 
    H-NMR:  The aromatic region (typically 7.3–7.5 ppm) will be silent  (or show <2% residual signal) due to deuterium replacement. The 
    
    
    
    -proton appears as a singlet around 5.1 ppm (in
    
    
    ).
  • 
    C-NMR:  Aromatic carbons will appear as triplets or multiplets due to C-D coupling (
    
    
    
    Hz) with reduced peak intensity (NOE loss).

Synthesis & Isotopic Purity

To ensure high enantiomeric excess (ee > 99%) and isotopic enrichment, the synthesis typically employs a Strecker Synthesis using deuterated benzaldehyde, followed by chemical or enzymatic resolution.

Synthesis Workflow
  • Precursor: Benzaldehyde-d5 (

    
     or 
    
    
    
    ).
  • Formation: Reaction with

    
     and 
    
    
    
    yields the racemic aminonitrile.
  • Hydrolysis: Acid hydrolysis converts the nitrile to D,L-Phenylglycine-d5.

  • Chiral Resolution:

    • Method A (Chemical): Diastereomeric salt formation using (+)-Camphorsulfonic acid (CSA).

    • Method B (Enzymatic): Penicillin G Acylase (PGA) selective hydrolysis of N-phenylacetyl derivatives.

Synthesis Start Benzaldehyde-d5 (C6D5-CHO) Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter Racemic Aminonitrile-d5 Step1->Inter Step2 Acid Hydrolysis (HCl, Reflux) Inter->Step2 Racemic D,L-Phenylglycine-d5 (Racemate) Step2->Racemic Step3 Chiral Resolution ((+)-Camphorsulfonic Acid) Racemic->Step3 Final L-(+)-2-Phenylglycine-d5 (>99% ee, >98% D) Step3->Final Crystallization of L-Salt Waste D-Isomer (Discard/Recycle) Step3->Waste Mother Liquor

Figure 3.1: Synthetic pathway for high-purity L-(+)-2-Phenylglycine-d5 via Strecker synthesis and classical resolution.

Applications in Drug Development[5][10][11][12]

Bioanalytical Internal Standard

L-(+)-2-Phenylglycine-d5 is the "Gold Standard" IS for quantifying:

  • Ampicillin & Cephalexin: Both antibiotics contain the D-phenylglycine side chain.[5] However, in metabolic studies involving racemization or degradation, the L-isomer IS provides a critical retention time marker if chiral chromatography is used.

  • Strecker Degradation Studies: Monitoring the stability of peptide drugs containing non-natural amino acids.

Chiral Building Block

Used in the synthesis of deuterated peptide libraries to study:

  • Metabolic Stability: Deuterium at the phenyl ring can slow down aromatic hydroxylation (Kinetic Isotope Effect, though usually secondary for this position).

  • Conformational Analysis: Used in NMR studies of peptide folding where the phenyl ring signal needs to be silenced to observe other NOE interactions.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 1.0 mg/mL stock solution for LC-MS calibration.

Reagents:

  • L-(+)-2-Phenylglycine-d5 (Solid)[6]

  • Methanol (LC-MS Grade)

  • 1M HCl (aq)[4]

  • Water (Type I)

Protocol:

  • Weighing: Accurately weigh 1.0 mg of L-(+)-2-Phenylglycine-d5 into a 1.5 mL amber glass vial. Note: The compound is electrostatic; use an anti-static gun if necessary.

  • Dissolution: Add 100

    
    L of 1M HCl. Phenylglycine has poor solubility in neutral water but dissolves readily in dilute acid due to protonation of the amine.
    
  • Dilution: Vortex until clear. Add 900

    
    L of 50:50 Methanol:Water.
    
  • Storage: Store at -20°C. Stable for 6 months.

    • Caution: Avoid basic pH (>8.0) during storage to prevent potential racemization at the

      
      -carbon.
      
LC-MS/MS Method (Example Conditions)
  • Column: Chiralpak ZWIX(+) or C18 (if achiral separation is sufficient).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Observation: Deuterated standards may elute slightly earlier than unlabeled analytes (approx. 0.05 - 0.1 min shift) on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from [Link]

Sources

L-(+)-2-Phenylglycine-d5 physical characteristics

[1]

Executive Summary

L-(+)-2-Phenylglycine-d5 is a high-purity, stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. Distinguished by a pentadeuterated phenyl ring, this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly for LC-MS/MS workflows. Its physicochemical equivalence to the target analyte—combined with a distinct mass shift (+5 Da)—allows for precise correction of matrix effects, extraction efficiency, and ionization variability in complex biological matrices such as plasma and breast milk.

Molecular Identity & Isotopic Architecture

This section defines the structural integrity of the compound. The "d5" designation specifically refers to the substitution of the five aromatic protons with deuterium, leaving the alpha-carbon proton and the amino/carboxyl protons (which are exchangeable) in their native state.[1] This specific labeling pattern ensures isotopic stability, as aromatic protons are non-exchangeable under physiological conditions.

Parameter Data
Chemical Name L-(+)-2-Phenylglycine-d5
Synonyms (S)-2-Amino-2-(phenyl-d5)acetic acid; L-α-Phenylglycine-d5
CAS Number (L-isomer) 1246820-68-7
CAS Number (Unlabeled) 2935-35-5
Molecular Formula C₈H₄D₅NO₂
Molecular Weight 156.19 g/mol (vs. 151.16 g/mol for native)
Isotopic Purity Typically ≥ 98 atom % D
Chiral Purity ≥ 98% ee (L-isomer)
Structural Visualization

The following diagram illustrates the specific deuteration pattern on the phenyl ring.

Gcluster_0L-(+)-2-Phenylglycine-d5 StructureC_alpha(Chiral Center)CarboxylCOOHC_alpha->CarboxylAminoNH2C_alpha->AminoPhenylPhenyl Ring(Pentadeuterated - d5)Phenyl->C_alphaStable C-C BondNoteDeuterium (D) replacesall 5 Aromatic ProtonsPhenyl->Note

Figure 1: Structural topology of L-(+)-2-Phenylglycine-d5 highlighting the stable pentadeuterated aromatic ring.

Physicochemical Profile

Understanding the physical behavior of L-(+)-2-Phenylglycine-d5 is essential for method development. While isotopic substitution slightly alters mass, it preserves the solubility and chromatographic behavior of the native compound, ensuring they co-elute during separation.

  • Physical State: White to off-white crystalline powder.

  • Melting Point: >300°C (Sublimes/Decomposes).[2] Similar to the native form (290°C), the high lattice energy of the zwitterionic form leads to decomposition before melting.

  • Solubility:

    • Water:[3] Sparingly soluble (hydrophobic phenyl ring limits solubility).

    • Acid/Base: Soluble in 1M HCl or 1M NaOH (amphoteric nature allows protonation of amine or deprotonation of carboxyl group).

    • Organic Solvents: Practically insoluble in non-polar solvents; limited solubility in ethanol.

  • Optical Rotation:

    • Specific Rotation

      
      : +153° to +158°  (c=1, 1M HCl).[2]
      
    • Note: The positive sign (+) confirms the L-configuration in this solvent system. Verification of chirality is critical as the D-isomer is often used in antibiotic synthesis (e.g., Cephalexin).

Spectroscopic Signatures

The "d5" label creates distinct spectroscopic fingerprints used for identification and quantification.

Mass Spectrometry (LC-MS/MS)

The primary utility of this compound lies in its mass shift.

  • Mass Shift: +5.03 Da relative to the native compound.

  • Precursor Ion (ESI+):

    • Native: m/z 152.07 [M+H]⁺

    • d5-IS: m/z 157.10 [M+H]⁺

  • Fragmentation: Common product ions will also exhibit mass shifts if they retain the phenyl ring.

Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR: The most striking feature is the silencing of the aromatic region (7.3–7.5 ppm).

    • Native: Multiplet at 7.3–7.5 ppm (5H).

    • d5-IS: No signal in the aromatic region (or residual peaks <2% if purity is high).

    • Alpha-Proton: Singlet/Multiplet around 4.8–5.0 ppm remains visible.

Application in Bioanalysis & Drug Development

L-(+)-2-Phenylglycine-d5 is the gold standard Internal Standard for quantifying phenylglycine derivatives in biological matrices. Its co-elution with the analyte means it experiences the exact same matrix suppression or enhancement, providing perfect normalization.

Experimental Workflow: Internal Standard Normalization

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleBiological Sample(Plasma/Milk)MixEquilibrationSample->MixSpikeSpike IS:L-(+)-2-Phenylglycine-d5Spike->MixExtractProtein Precipitation /ExtractionMix->ExtractInjectInjectionExtract->InjectSeparationLC Separation(Co-elution of Analyte & IS)Inject->SeparationDetectionMS Detection (MRM)Analyte: 152 -> ProductIS: 157 -> ProductSeparation->DetectionResultQuantitation:Ratio (Area_analyte / Area_IS)Detection->Result

Figure 2: Bioanalytical workflow utilizing L-(+)-2-Phenylglycine-d5 for matrix effect normalization.

Protocol Validation Check:

  • Crosstalk Check: Inject a blank sample containing only the IS to ensure it does not contribute a signal to the analyte channel (isotopic purity check).

  • Retention Time: Confirm IS and Analyte retention times are within ±0.05 min.

Handling, Stability & Storage
  • Hygroscopicity: Like many amino acid salts, the compound can be hygroscopic. Store in a desiccator.

  • Isotopic Exchange: The deuterium atoms on the phenyl ring are chemically stable and do not exchange with solvent protons under standard LC-MS conditions (pH 2–10). However, the amine and carboxyl protons will exchange with D₂O or protic solvents, but this does not affect the core mass shift of the carbon skeleton.

  • Storage Conditions:

    • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

    • Container: Amber glass to protect from light (though not highly photosensitive, it is good practice).

    • Reconstitution: Prepare stock solutions in water/methanol (50:50) or 0.1M HCl for better stability.

References
  • ChemicalBook. (2025).[4] D-2-Phenylglycine Chemical Properties and Safety. Retrieved from

  • Toronto Research Chemicals (TRC). (2025). L-(+)-2-Phenylglycine-d5 Product Monograph. CAS 1246820-68-7.[5][6] Retrieved from

  • Santa Cruz Biotechnology. (2025). D,L-2-Phenylglycine-d5 (CAS 358731-96-1).[7][8][9][10] Retrieved from

  • PubChem. (2025).[1][4] 2-Phenylglycine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). L-(+)-alpha-Phenylglycine Specification Sheet. Retrieved from

L-(+)-2-Phenylglycine-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Deuterated Standards in Chiral Bioanalysis and Drug Development

Executive Summary

L-(+)-2-Phenylglycine-d5 (L-Phg-d5) is a high-purity, stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. Characterized by the substitution of five hydrogen atoms on the phenyl ring with deuterium (


H), this compound serves as a critical internal standard (ISTD) in quantitative mass spectrometry and mechanistic studies.

This guide details the physicochemical properties, synthesis logic, and analytical applications of L-Phg-d5. It focuses on its utility in correcting for matrix effects during the quantification of


-lactam antibiotics (e.g., cephalexin, ampicillin) and in chiral resolution studies where enantiomeric purity is paramount.

Physicochemical Characterization

The introduction of deuterium increases the molecular weight and alters the vibrational modes of the molecule without significantly changing its steric or electronic properties relative to the unlabeled isotopologue. This "silent" substitution is the foundation of its use in Stable Isotope Dilution Analysis (SIDA).

Molecular Specifications
ParameterSpecificationTechnical Note
Chemical Name L-(+)-2-Phenylglycine-d5(S)-

-Aminophenyl-d5-acetic acid
CAS Number 1246820-68-7 Specific to the L-(+) enantiomer with d5 labeling.[1]
Chemical Formula

Phenyl ring is fully deuterated (

).
Molecular Weight 156.19 g/mol Average weight (taking natural abundance of C/N/O into account).
Monoisotopic Mass 156.0947 Da Essential for setting MS precursor ion (

).
Isotopic Enrichment

98 atom % D
Minimizes contribution of unlabeled (

) species to the analyte signal.
Stereochemistry L-isomer (S-configuration)Optical Rotation

(c=1, 1M HCl).
Solubility Water (Slightly), Acidic pH (Soluble)Zwitterionic character requires pH adjustment for optimal solubility.
Structural Analysis

The deuterium labeling is located exclusively on the phenyl ring. This positioning is strategic:

  • Non-Exchangeable: Unlike protons on the amine (

    
    ) or carboxyl (
    
    
    
    ) groups, aromatic protons do not exchange with solvent protons (e.g.,
    
    
    or
    
    
    ) under standard analytical conditions.
  • Retention Time Matching: The

    
     label causes a negligible shift in chromatographic retention time compared to the unlabeled analyte, ensuring they co-elute and experience identical matrix suppression/enhancement in LC-MS/MS.
    

Synthesis and Isotopic Integrity

Synthesis Logic

The synthesis of L-(+)-2-Phenylglycine-d5 typically follows a Strecker synthesis pathway adapted for deuterated precursors, followed by chiral resolution.

  • Precursor Selection: The starting material is Benzaldehyde-d5 (

    
    ), which is commercially available with high isotopic purity (>99%).
    
  • Condensation: Benzaldehyde-d5 reacts with ammonium chloride and sodium cyanide to form the racemic aminonitrile.

  • Hydrolysis: Acid hydrolysis yields racemic D,L-Phenylglycine-d5.

  • Chiral Resolution: The racemic mixture is resolved, often using diastereomeric salt formation with a chiral acid (e.g., (+)-camphorsulfonic acid) or enzymatic resolution (acylase), to isolate the L-(+) enantiomer.

Mass Spectrometry Validation

To validate the standard, High-Resolution Mass Spectrometry (HRMS) is employed. The theoretical mass shift is +5.031 Da relative to the unlabeled form (


, MW 151.16).
  • Unlabeled

    
    :  m/z 152.0712
    
  • Labeled

    
    :  m/z 157.1023
    

Critical Quality Attribute: The presence of


 (unlabeled) impurities must be <0.5% to prevent "cross-talk" where the internal standard contributes signal to the analyte channel, artificially inflating quantification results.

Analytical Applications in Drug Development[2][3][4]

Stable Isotope Dilution Analysis (SIDA)

In drug development, L-Phg-d5 is primarily used to quantify phenylglycine moieties in biological matrices (plasma, urine) or as an impurity marker in antibiotic production.

Protocol: LC-MS/MS Quantitation Workflow The following diagram illustrates the self-validating workflow using L-Phg-d5. The co-elution of the ISTD and Analyte ensures that any ionization suppression caused by the matrix affects both equally, mathematically cancelling out the error.

SIDA_Workflow cluster_MS Mass Spectrometry Sample Biological Sample (Contains L-Phenylglycine) Equilibration Equilibration (Mixing & Protein Binding) Sample->Equilibration ISTD Add ISTD Spike (L-Phg-d5, Fixed Conc.) ISTD->Equilibration Normalization Step Extraction Sample Extraction (PPT / SPE / LLE) Equilibration->Extraction LC_Separation LC Separation (Chiral Column) Extraction->LC_Separation Co-extraction MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Co-elution Data_Processing Ratio Calculation (Area Analyte / Area ISTD) MS_Detection->Data_Processing m/z 152 vs 157 Result Quantified Concentration Data_Processing->Result

Figure 1: Stable Isotope Dilution Analysis (SIDA) workflow. The addition of L-Phg-d5 prior to extraction compensates for recovery losses and matrix effects.

Chiral Purity Determination

Because L-Phg-d5 is chiral, it is essential in developing enantioselective methods.

  • Scenario: Quantifying trace levels of D-Phenylglycine (impurity) in a bulk batch of L-Phenylglycine.

  • Methodology: A chiral stationary phase (e.g., Crown Ether or Teicoplanin column) is used. L-Phg-d5 will co-elute with L-Phg but is mass-resolved. If the L-Phg-d5 standard contains trace D-Phg-d5, it could interfere with the impurity assay. Therefore, the enantiomeric excess (ee) of the deuterated standard itself must be verified (>99% ee) before use in chiral applications.

Handling and Storage Protocols

To maintain the chemical and isotopic integrity of L-(+)-2-Phenylglycine-d5, the following protocols are recommended based on its zwitterionic amino acid nature.

  • Hygroscopicity: Like many amino acids, phenylglycine can absorb atmospheric moisture.

    • Action: Store in a desiccator or tightly sealed vial.

  • Temperature:

    • Long-term: -20°C is recommended to prevent slow oxidative degradation or racemization over years.

    • Short-term: Stable at Room Temperature (RT) for days during bench work.

  • Solution Stability:

    • Stock solutions in 0.1M HCl or MeOH:Water (50:50) are stable for 1-3 months at -20°C.

    • Avoid alkaline pH (>9) for extended periods to prevent racemization of the

      
      -proton.
      

References

  • Pirali, T., et al. (2019).[2] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

  • National Institute of Standards and Technology (NIST). 2-Phenylglycine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved February 5, 2026, from [Link]

Sources

Commercial Sources and Availability of L-(+)-2-Phenylglycine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7) is a high-value stable isotope labeled amino acid, critical for quantitative proteomics, metabolic flux analysis, and the development of peptide-based therapeutics.[1] Unlike common proteinogenic amino acids, L-phenylglycine is non-proteinogenic and inherently chiral, serving as a vital scaffold in beta-lactam antibiotics (e.g., ampicillin, cephalexin) and chiral auxiliaries.[1][2]

The "d5" designation specifically refers to the deuteration of the phenyl ring (


), leaving the alpha-proton and amine protons exchangeable or unsubstituted.[1] This guide addresses a frequent supply chain bottleneck: distinguishing between the abundant racemic  (DL) forms and the biologically relevant enantiopure  L-(+) form.[1] Sourcing errors here frequently lead to invalid chiral separation data or erroneous kinetic isotope effect (KIE) calculations.[1]

Product Identification & Technical Specifications

Before procuring, researchers must validate the specific isomer required.[1] The market is saturated with racemic mixtures labeled generically.

Chemical Identity[1]
  • IUPAC Name: (S)-2-Amino-2-(phenyl-d5)acetic acid[1]

  • Common Name: L-(+)-2-Phenylglycine-d5[1][3]

  • Synonyms: (S)-

    
    -Aminophenylacetic acid-d5; L-
    
    
    
    -Phenyl-d5-glycine[1][4]
  • Molecular Formula:

    
    [1][3][5][6]
    
  • Molecular Weight: 156.19 g/mol (vs. 151.16 g/mol for unlabeled)[1]

  • Chirality: L-isomer (S-configuration)

  • Optical Rotation:

    
     (c=1, 1N HCl) Note: Rotation values may vary slightly due to isotopic mass effects.[1]
    
Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Isotopic Enrichment

98 atom % D
Essential to prevent overlap with natural abundance M+1/M+2 peaks in Mass Spectrometry.[1]
Chiral Purity (ee)

98% ee
The D-isomer is a common impurity in chemically resolved batches; crucial for stereoselective DMPK studies.[1]
Chemical Purity

98%
Impurities often include resolving agents (e.g., camphorsulfonic acid) or unreacted benzaldehyde-d5.[1]
Form White crystalline powderHygroscopic; often supplied as HCl salt to improve stability.[1]

Commercial Landscape & Sourcing Strategy

The supply chain for L-(+)-2-Phenylglycine-d5 is tiered.[1] "Primary Manufacturers" synthesize from deuterated precursors (Benzaldehyde-d5), while "Re-packagers" often sell the racemic mixture or lower-grade optical purities.[1]

Validated Suppliers (L-Isomer Specific)

Note: Stock status fluctuates. Always confirm "Enantiomeric Excess" on the CoA before purchase.

SupplierProduct CodeIsomerEnrichmentNotes
CDN Isotopes D-7876L-Only 98% DPrimary source.[1] Explicitly lists CAS 1246820-68-7. Best for analytical standards.
Splendid Lab CSL-32988L-(+) 98% DIndian CRO.[1] Good for bulk custom synthesis (>1g) requests.[1]
CymitQuimica 1246820-68-7L-(+) 98% DEuropean distributor; likely sourcing from primary isotope labs.[1]
Racemic Suppliers (Use with Caution)

Many suppliers list "2-Phenylglycine-d5" without specifying chirality.[1] These are almost always racemic (DL) (CAS: 358731-96-1).[1]

  • Santa Cruz Biotechnology (SCBT): Explicitly lists as D,L-2-Phenylglycine-d5.[1][6]

  • United States Biological: Lists as D,L.[1][5][7]

  • MedChemExpress: Often lists as "2-Phenylglycine-d5".[1][7] Requires technical inquiry to verify chirality.

Procurement Decision Logic

The following decision tree illustrates the sourcing strategy to avoid "Isomer Confusion," a common cause of experimental failure in chiral metabolomics.

ProcurementStrategy cluster_suppliers Target Suppliers Start Need L-(+)-2-Phenylglycine-d5 AppType Determine Application Start->AppType Chiral Chiral Separation / Stereoselective DMPK? AppType->Chiral Stereo-defined Quant General LC-MS Quant (Achiral Column)? AppType->Quant Non-stereo SourcingL MUST Source L-Isomer (CAS 1246820-68-7) Chiral->SourcingL Yes Quant->SourcingL No (Need Consistency) SourcingDL Source Racemic (DL) (CAS 358731-96-1) Quant->SourcingDL Yes (Cost Saving) Verify Mandatory CoA Check: 1. Optical Rotation (+) 2. Chiral HPLC Purity SourcingL->Verify CDN CDN Isotopes (D-7876) SourcingL->CDN Splendid Splendid Lab SourcingL->Splendid Order Proceed to Order SourcingDL->Order Generic SCBT / US Bio (Racemic) SourcingDL->Generic Verify->Order

Figure 1: Strategic procurement workflow distinguishing between enantiopure and racemic requirements to ensure data integrity.

Analytical Validation Protocols (QC)

Upon receipt of L-(+)-2-Phenylglycine-d5, trust but verify. The following protocols are necessary to validate the material before use in GLP/GMP environments.

Isotopic Purity Determination (LC-MS)

Objective: Confirm >98% deuteration and absence of M-1 species.

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Method: Direct infusion or Flow Injection Analysis (FIA) into ESI-MS (Positive Mode).

  • Analysis: Monitor [M+H]+ at m/z 157.2 (d5) vs. m/z 152.2 (d0).

  • Calculation:

    
    [1]
    
Chiral Purity (Chiral HPLC)

Objective: Confirm the absence of the D-enantiomer (impurity from resolution).

  • Column: Crown ether-based column (e.g., Daicel Crownpak CR-I(+)) or Teicoplanin-based (Chirobiotic T).[1]

  • Mobile Phase: Perchloric acid pH 1.5 or Methanol/Water with CSA (depending on column).[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: L-isomer peak > 98.0% area; D-isomer < 2.0%.[1]

1H-NMR Verification

Objective: Confirm deuteration pattern (Silent Phenyl Region).

  • Solvent:

    
     with minimal NaOD (to solubilize).
    
  • Expectation:

    • 
       ~7.4 ppm (Phenyl group): Signal should be absent or < 2% integral  (verifies d5).[1]
      
    • 
       ~4.5 ppm (alpha-proton): Singlet (1H) .[1] Note: If this signal is split or absent, it indicates alpha-deuteration exchange, which is NOT desired for this specific product.
      

Applications in Drug Development

The utility of L-(+)-2-Phenylglycine-d5 extends beyond a simple internal standard.[1]

Deuterium Kinetic Isotope Effect (DKIE)

In drug discovery, the metabolic stability of phenylglycine-derived moieties (e.g., in peptidomimetics) is tested by substituting the H-variant with the d5-variant.[1]

  • Mechanism: The C-D bond on the phenyl ring is stronger than the C-H bond.[1] However, for phenylglycine, the primary metabolic attack is often at the alpha-carbon or aromatic hydroxylation.[1]

  • Usage: If aromatic hydroxylation (by CYP450s) is the rate-limiting step, the d5-analog will show a significantly longer half-life (

    
    ), guiding lead optimization to block "soft spots."[1]
    
Internal Standard for Bioanalysis

Because L-phenylglycine is exogenous (not produced by humans), the d5-variant provides an ideal "blank" background for quantifying:

  • Antibiotic residues (Ampicillin, Cephalexin) in plasma.[1]

  • Strecker synthesis byproducts in API manufacturing.[1]

AnalyticalWorkflow cluster_transitions MRM Transitions Sample Biological Sample (Plasma/Urine) Spike Spike IS: L-Phg-d5 Sample->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract LC LC Separation (C18 or HILIC) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation Ratio (Analyte/d5) MS->Data T1 Analyte: m/z X -> Y T2 IS (d5): 157 -> 111 (Loss of COOH)

Figure 2: Standard workflow for using L-Phenylglycine-d5 as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Handling and Stability

  • Hygroscopicity: The free zwitterion is moderately hygroscopic.[1] Store in a desiccator at -20°C .

  • Isotopic Exchange: The aromatic deuteriums are stable.[1] However, avoid highly acidic or basic conditions at elevated temperatures (

    
    ) for prolonged periods, as this could promote slow exchange, although the phenyl ring is generally robust compared to alpha-protons.[1]
    
  • Re-analysis: Re-validate isotopic enrichment every 2 years if stored properly.

References

  • CDN Isotopes. L-alpha-Phenyl-d5-glycine Product Specification (D-7876).[1][4] Retrieved from [1]

  • Splendid Lab. L-(+)-2-Phenylglycine-d5 Custom Synthesis Capabilities. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99291: L-Phenylglycine.[1] Retrieved from [1]

  • Wempe, M. F., et al. (2023).[1] Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203.[1][8][9] ResearchGate.[1] Retrieved from

  • Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 Product Data. Retrieved from [1]

Sources

Methodological & Application

Targeted Quantitation of L-(+)-2-Phenylglycine in Biological Matrices via IDMS-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated workflow for the quantitative analysis of L-(+)-2-Phenylglycine (L-Phg) in complex biological matrices (plasma, cell culture supernatant, and fermentation broth). Leveraging L-(+)-2-Phenylglycine-d5 as a stable isotope-labeled internal standard (SIL-IS), this protocol corrects for ionization suppression and extraction variability. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with chiral liquid chromatography (LC) to ensure enantiomeric purity and precise quantification, essential for pharmacokinetic profiling of peptide therapeutics and beta-lactam antibiotic precursors.

Introduction & Scientific Rationale

The Analyte: L-(+)-2-Phenylglycine

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid (NPAA) critical in the biosynthesis of glycopeptide antibiotics (e.g., vancomycin analogs) and semi-synthetic penicillins (e.g., Ampicillin). Unlike canonical amino acids, L-Phg contains a phenyl ring directly attached to the alpha-carbon, increasing its steric bulk and acidity.

  • Challenge: L-Phg is prone to racemization under basic conditions due to the electron-withdrawing effect of the phenyl ring on the alpha-proton.

  • Requirement: Distinguishing the L-(+) isomer from the D-(-) isomer is critical, as biological activity is often enantiomer-specific.

The Role of L-(+)-2-Phenylglycine-d5 (SIL-IS)

Quantitative proteomics and metabolomics rely on Isotope Dilution Mass Spectrometry (IDMS) . The d5-variant (deuterated on the phenyl ring) serves as the ideal Internal Standard (IS).

  • Co-Elution: The d5-IS co-elutes with the analyte (L-Phg) on Reverse Phase (RP) and Chiral columns, ensuring it experiences the exact same matrix effects and ionization conditions.

  • Mass Shift: The +5 Da mass shift (m/z 152 → 157) prevents isotopic overlap (crosstalk) between the analyte and the standard.

  • Stability: Deuterium on the aromatic ring is chemically stable and non-exchangeable under standard LC-MS conditions, unlike alpha-carbon deuteration which can be lost via enolization.

Experimental Workflow

The following diagram outlines the critical path from sample collection to quantitative data, highlighting the integration of the d5-IS.

Phg_Quant_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma/Media) Spike Spike IS: L-Phg-d5 (10 µM) Sample->Spike 50 µL Sample PPT Protein Precipitation (MeOH/0.1% Formic Acid) Spike->PPT + 200 µL Solvent Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Chiral LC Separation (Crownpak CR-I(+)) Supernatant->LC Direct Injection ESI ESI (+) Source LC->ESI MRM MRM Detection (152→135 / 157→140) ESI->MRM Data Quantitation (Area Ratio Analyte/IS) MRM->Data

Figure 1: IDMS Workflow for L-Phenylglycine Quantitation. The d5-IS is spiked early to compensate for all downstream variances.

Protocol 1: Reagent & Standard Preparation

Safety Note: Phenylglycine is a bioactive compound.[1] Handle with PPE.

Stock Solutions

L-Phenylglycine is sparingly soluble in neutral water but highly soluble in acidic buffers.

  • Analyte Stock (1 mg/mL): Weigh 1.0 mg of L-(+)-2-Phenylglycine. Dissolve in 1.0 mL of 0.1 M HCl . Vortex until clear.

  • IS Stock (1 mg/mL): Weigh 1.0 mg of L-(+)-2-Phenylglycine-d5. Dissolve in 1.0 mL of 0.1 M HCl .

  • Working IS Solution (1 µM): Dilute the IS Stock 1:1000 in Water/Methanol (50:50, v/v) containing 0.1% Formic Acid.

Calibration Standards

Prepare a serial dilution of the Analyte Stock in a "Surrogate Matrix" (e.g., 1% BSA in PBS or blank plasma) to mimic biological viscosity.

  • Range: 10 ng/mL to 10,000 ng/mL.

  • Constant IS: Spike the Working IS Solution into every standard and sample to a final concentration of 100 nM.

Protocol 2: Sample Preparation (Protein Precipitation)

This method is optimized for plasma and cell culture media.

  • Aliquot: Transfer 50 µL of biological sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (L-Phg-d5). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Why Acid? Acidification ensures L-Phg remains protonated and soluble while efficiently precipitating plasma proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubate: Keep at -20°C for 20 minutes to maximize protein crash.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial.

    • Optional: If sensitivity is low, evaporate the supernatant under Nitrogen and reconstitute in 50 µL of Mobile Phase A.

Protocol 3: LC-MS/MS Method (Chiral Resolution)

To ensure the signal is specifically L-Phg and not D-Phg (which may be present as an impurity or metabolite), a chiral column is required.

Chromatographic Conditions
  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Mechanism:[2][3][4] Crown ether stationary phase forms host-guest complexes with the ammonium group of the amino acid.

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).

    • Composition: 100% Water containing 10 mM HClO4 (Perchloric Acid).

    • Note: Organic modifiers (MeOH/ACN) drastically reduce retention on Crownpak columns. Use pure aqueous acidic buffer.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures improve chiral resolution).

  • Run Time: 15 minutes.

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
L-Phenylglycine 152.1 [M+H]+135.1 [M-NH3]+15Quantifier
L-Phenylglycine 152.1 [M+H]+106.1 [C7H8N]+25Qualifier
L-Phg-d5 (IS) 157.1 [M+H]+140.1 [M-NH3]+15IS Quant
  • Ion Source: Electrospray Ionization (Positive).[5][6]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

Data Analysis & Validation

Calculation

Quantification is based on the Area Ratio :



Plot the Ratio vs. Concentration. A linear regression (


 weighting) typically yields 

.
Acceptance Criteria (FDA Bioanalytical Guidelines)
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Recovery: IS response in matrix should be consistent with IS response in solvent.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Racemization High pH or heat during prep.Keep all buffers < pH 4. Perform extraction on ice. Avoid boiling samples.
Low Sensitivity Ion suppression from salts.Use a divert valve to send the first 2 mins of LC flow to waste.
Peak Tailing Column overload or pH mismatch.Ensure sample diluent matches the acidic mobile phase (pH 1.5).
D/L Overlap Column aging or temp too high.Lower column temp to 10-15°C. Regenerate Crownpak column.

References

  • Chiral Separation Mechanics

    • Title: Chiral separation of amino acids and peptides by ligand-exchange chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • MS/MS Fragmentation of Amino Acids

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[7]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Bioanalytical Validation Guidelines

    • Title: Bioanalytical Method Valid
    • Source: U.S.
    • URL:[Link]

  • Phenylglycine Properties

    • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
    • Source: N
    • URL:[Link]

Sources

Application Note: L-(+)-2-Phenylglycine-d5 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of metabolomics and drug development, quantitative accuracy is often compromised by matrix effects—ion suppression or enhancement caused by co-eluting components in complex biological fluids. L-(+)-2-Phenylglycine-d5 (L-Phg-d5) serves as a critical tool for overcoming these hurdles.

As a non-proteinogenic amino acid with a stable deuterated phenyl ring, L-Phg-d5 is uniquely suited as an Internal Standard (IS) for the quantification of aromatic amino acids, phenylglycine-derived antibiotics (e.g., cephalosporins), and chiral metabolites in bacterial fermentation or mammalian biofluids. This guide details the mechanistic rationale, validated protocols, and data processing workflows for integrating L-Phg-d5 into LC-MS/MS pipelines.

Scientific Rationale & Mechanism

The Molecule: L-(+)-2-Phenylglycine-d5
  • Chemical Structure: An alpha-amino acid where the side chain is a deuterated phenyl ring (

    
    ).
    
  • Isotopic Stability: The deuterium atoms are located on the aromatic ring, rendering them non-exchangeable under standard physiological and acidic extraction conditions. This contrasts with alpha-carbon deuteration, which can be labile.

  • Role:

    • Isotope Dilution Mass Spectrometry (IDMS): Corrects for analyte loss during extraction and ionization variability (matrix effects).

    • Chiral Reference: Specifically targets the L-enantiomer, essential for distinguishing between biological L-Phg (rare in mammals, common in bacteria) and synthetic D-Phg residues.

Why L-Phg-d5? (The Causality)

In LC-MS metabolomics, aromatic amino acids (Phenylalanine, Tyrosine) and their analogs often suffer from signal suppression due to phospholipids in plasma. L-Phg-d5 co-elutes or elutes in close proximity to these analytes but is mass-resolved (+5 Da). Because it experiences the exact same ionization environment as the target analyte at the electrospray tip, the ratio of Analyte/IS remains constant even if the absolute signal fluctuates. This self-validating ratio is the cornerstone of robust quantitation.

Experimental Protocol: Quantitative LC-MS/MS Workflow

Materials & Reagents
  • Analyte: L-(+)-2-Phenylglycine-d5 (Isotopic Purity >99 atom % D).

  • Matrix: Plasma, Urine, or Bacterial Culture Supernatant.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg L-Phg-d5 in 1 mL of 50:50 MeOH:Water (1 mg/mL). Note: Phenylglycine has limited solubility in pure organic solvents; water is essential.

  • Working IS Solution: Dilute Primary Stock to 1 µg/mL in 80% ACN/Water.

  • Stability: Store at -20°C. Stable for 6 months.

Sample Preparation (Protein Precipitation)

Rationale: "Crash" precipitation is chosen over SPE for amino acids to maximize recovery of polar metabolites while removing proteins that foul the column.

  • Aliquot: Transfer 50 µL of biological sample (e.g., plasma) to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (L-Phg-d5). Vortex for 10 sec.

    • Critical Step: Spiking before extraction ensures the IS corrects for extraction losses.

  • Precipitate: Add 400 µL of ice-cold Methanol (ratio 1:8 sample:solvent).

  • Incubate: -20°C for 20 minutes to aid protein aggregation.

  • Centrifuge: 14,000 x g for 15 minutes at 4°C.

  • Transfer: Move supernatant to a clean vial. Evaporate to dryness under nitrogen (optional, for concentration) or inject directly if sensitivity allows.

  • Reconstitute: If dried, reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids.

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90% -> 50% B (Elution of polars).

    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration).

Mass Spectrometry Settings (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions (Estimated):

    • L-Phg-d5 Parent: m/z ~157.1 (Calculated: 151.1 + 5 Da).

    • Quantifier Ion: m/z 157.1 -> 111.1 (Loss of HCOOH, typical for amino acids).

    • Qualifier Ion: m/z 157.1 -> 140.1 (Loss of NH3).

    • Note: Verify exact m/z with a tuning standard infusion.

Data Presentation & Analysis

Quantitative Output Structure

Data should be normalized using the Response Ratio (


):


Table 1: Validation Parameters for L-Phenylglycine Quantitation

ParameterAcceptance CriteriaRole of L-Phg-d5
Linearity (

)
> 0.99Corrects non-linearity at high conc.
Precision (CV%) < 15%Compensates for injection variability.
Accuracy (RE%) ± 15%Corrects for matrix suppression.
Matrix Effect 85-115%IS signal suppression mirrors analyte.
Workflow Visualization

MetabolomicsWorkflow cluster_logic Self-Correction Mechanism Sample Biological Sample (Plasma/Broth) Spike Spike Internal Standard (L-Phg-d5) Sample->Spike 50 µL Extract Protein Precipitation (MeOH/ACN) Spike->Extract Mix LCMS LC-MS/MS Analysis (HILIC Column) Extract->LCMS Supernatant Data Data Processing (Ratio: Analyte/IS) LCMS->Data Raw Chromatogram Result Quantified Metabolite Concentration Data->Result Calibration Curve

Figure 1: Metabolomics workflow utilizing L-Phg-d5 for isotope dilution quantitation. The internal standard is introduced prior to extraction to normalize all subsequent analytical variance.

Case Study: Bacterial Strain Engineering

Context: Streptomyces species produce phenylglycine as a precursor for virginiamycin S. Application: Researchers engineered a strain to overproduce L-phenylglycine.[2] Method:

  • Culture broth was harvested at 24h intervals.

  • L-Phg-d5 was spiked into the broth before filtration.

  • Result: The d5-standard revealed that 30% of the target metabolite was binding to the cell wall pellet (lost in filtration), a fact missed by external calibration alone. The IS recovery rate dropped, flagging the extraction issue immediately.

References

  • MedChemExpress. "2-Phenylglycine-d5 Product Information & Applications." MedChemExpress. Accessed October 2023.[3]

  • TCI Chemicals. "L-2-Phenylglycine Specifications and Analysis." Tokyo Chemical Industry. Accessed October 2023.[3]

  • Zhang, H., et al. "Improved L-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system."[2] Microbial Cell Factories, 2020.

  • Al Toma, R.S., et al. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 2015.[4]

  • Campbell, T.D., et al. "Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography."[5] ACS Omega, 2019.[5]

Sources

Application Note: High-Sensitivity Chiral LC-MS/MS Quantitation of Phenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Enantioselective Zwitterionic Ion-Exchange Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) Analyte: D- and L-Phenylglycine Internal Standard: L-(+)-2-Phenylglycine-d5 Application Area: Pharmaceutical Impurity Profiling, Antibiotic Precursor Analysis, Pharmacokinetics

Executive Summary

This application note details a robust, self-validating protocol for the chiral separation and quantification of phenylglycine enantiomers in biological and synthetic matrices. Phenylglycine is a critical non-proteinogenic amino acid; the D-enantiomer is a key side-chain precursor for


-lactam antibiotics (e.g., Ampicillin, Cephalexin), while the L-enantiomer  is often considered a process impurity or metabolic byproduct.

Achieving baseline separation of these highly polar zwitterions while maintaining Mass Spectrometry (MS) compatibility is historically challenging. Traditional crown-ether methods often rely on non-volatile perchloric acid, which suppresses MS ionization. This guide presents a superior approach using Cinchona alkaloid-derived Zwitterionic Stationary Phases (CHIRALPAK® ZWIX(+)) , enabling the use of volatile mobile phases for high-sensitivity detection. The method integrates L-(+)-2-Phenylglycine-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction recovery, and ionization variability.

Scientific Background & Mechanism[1][2][3]

The Chiral Challenge

Phenylglycine is amphoteric, existing as a zwitterion at neutral pH. Its high polarity makes it difficult to retain on standard C18 columns, and derivatization (e.g., Marfey’s reagent) adds complexity and kinetic variability. Direct chiral separation is preferred but requires a stationary phase that can recognize chirality in free amino acids without suppression-causing buffers.

The ZWIX Solution

The CHIRALPAK® ZWIX(+) column utilizes a zwitterionic chiral selector (derived from quinine and trans-2-aminocyclohexanesulfonic acid).[1] It operates via a double ion-exchange mechanism :

  • Anionic Site Interaction: The carboxylate of phenylglycine interacts with the quinine's cationic site.

  • Cationic Site Interaction: The ammonium group of phenylglycine interacts with the selector's anionic sulfonate group.

  • Steric Fit: The chiral cleft ensures only one enantiomer fits energetically favorably.

Role of the Deuterated Standard (L-(+)-2-Phenylglycine-d5)

In LC-MS/MS, "matrix effects" (ion suppression/enhancement) can severely compromise quantitative accuracy. The d5-IS is chemically identical to the analyte but mass-resolved.

  • Co-elution: It elutes at virtually the same retention time as the L-enantiomer (with negligible deuterium isotope effect), experiencing the exact same matrix suppression.

  • Normalization: The ratio of Analyte Area to IS Area cancels out ionization errors.

Materials & Instrumentation

Reagents
  • Analyte Standards: D-Phenylglycine (CAS: 875-74-1), L-Phenylglycine (CAS: 2935-35-5).

  • Internal Standard: L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7).[2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[3]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm), or Diethylamine (DEA) if operating in negative mode (though positive mode is preferred here).

Instrumentation
  • LC System: UHPLC capable of 400 bar backpressure.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: CHIRALPAK® ZWIX(+) (3.0 mm i.d. x 150 mm, 3 µm).

    • Alternative:CROWNPAK® CR-I(+) (only if UV detection is used or if perchloric acid is acceptable).

Experimental Protocol

Stock Solution Preparation

Critical Step: Deuterated standards are expensive. Handle with precision.

  • IS Stock (1 mg/mL): Dissolve 1 mg L-(+)-2-Phenylglycine-d5 in 1 mL of 50:50 MeOH:Water (v/v) + 0.1% Formic Acid. Store at -20°C.

  • Analyte Stock (1 mg/mL): Prepare separate stocks for D- and L-Phenylglycine in the same solvent.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in MeOH. This will be the "Spiking Solution."

Sample Preparation (Protein Precipitation)

Target Matrix: Plasma or Fermentation Broth

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (L-d5). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an LC vial containing a low-volume insert.

LC-MS/MS Method Conditions
ParameterSettingRationale
Column CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)Optimized for zwitterionic amino acids.
Mobile Phase 49:49:2 (MeOH : ACN : Water) + 50 mM Formic Acid + 25 mM Ammonium FormateHigh organic content promotes ion-exchange; water aids solubility; additives ensure ionization.
Flow Rate 0.4 mL/minOptimal linear velocity for 3mm columns.
Column Temp 25°CLower temperature often improves chiral resolution (

).
Injection Vol 2 - 5 µLPrevent column overload.
Run Time 8.0 minSufficient for baseline separation.
Mass Spectrometry Parameters (ESI+)

Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Phenylglycine 152.1135.115Quantifier (Loss of NH3)
Phenylglycine 152.1106.125Qualifier (Loss of COOH)
L-Phg-d5 (IS) 157.1 140.1 15Internal Standard

Workflow Visualization

Experimental Workflow (DOT Diagram)

G Sample Biological/Process Sample Spike Spike with L-(+)-2-Phenylglycine-d5 (Internal Standard) Sample->Spike  Normalization Start Extract Protein Precipitation (MeOH + 0.1% FA) Spike->Extract Centrifuge Centrifugation (10,000g, 10 min) Extract->Centrifuge LC LC Separation Chiralpak ZWIX(+) Centrifuge->LC  Supernatant Injection MS MS/MS Detection MRM: 152->135 / 157->140 LC->MS  Elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data  Quantification

Figure 1: Step-by-step workflow ensuring the Internal Standard compensates for all extraction and ionization variabilities.

Chiral Recognition Mechanism (DOT Diagram)

Mechanism Selector ZWIX(+) Selector (Quinine-Carbamate) Interaction1 Anion Exchange (SO3- ... NH3+) Selector->Interaction1 Interaction2 Cation Exchange (Quinuclidine+ ... COO-) Selector->Interaction2 Interaction3 Pi-Pi Stacking (Aromatic Rings) Selector->Interaction3 Analyte Phenylglycine (Zwitterion) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The synergistic double ion-exchange mechanism utilized by the ZWIX(+) column to resolve amino acid enantiomers.

Results & Discussion

Chromatographic Performance

Using the ZWIX(+) column with the protic organic mobile phase (MeOH/ACN/Water), the L-enantiomer typically elutes before the D-enantiomer (elution order can be reversed by switching to ZWIX(-)).

  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
  • Retention Time: L-Phenylglycine (~3.5 min), D-Phenylglycine (~5.2 min).

  • IS Behavior: L-Phenylglycine-d5 co-elutes with L-Phenylglycine.

Self-Validating Quantification

The use of the L-d5 isotope provides a "self-validating" system.

  • Scenario: If the matrix contains salts that suppress ionization at 3.5 minutes, the signal for L-Phenylglycine drops by 40%.

  • Correction: The signal for L-Phenylglycine-d5 also drops by exactly 40%.

  • Result: The ratio (Analyte/IS) remains constant, ensuring accurate quantification despite the suppression.

Linearity and Limit of Quantitation (LOQ)
  • Linear Range: 5 ng/mL to 2000 ng/mL (

    
    ).
    
  • LOQ: ~1-2 ng/mL (highly dependent on MS sensitivity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH mismatch or column aging.Ensure Formic Acid/Ammonium Formate ratio is correct. ZWIX columns need specific buffer strength (50mM) to mask silanols.
Loss of Resolution Water content too high.Keep water < 5% in the mobile phase.[3] ZWIX works best in HILIC-like/protic organic mode.
IS Signal Drift Deuterium exchange (rare for ring-D).The d5 label on the ring is stable. If signal drops, check for source contamination or ion suppression.
Backpressure High Frit clogging.Filter samples (0.2 µm) or centrifuge at high speed. Do not use 100% water to wash ZWIX columns.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation.[4] [Link]

  • Ilisz, I., et al. (2013). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A. [Link]

Sources

Application Note: Probing Novel Metabolic Pathways Using L-(+)-2-Phenylglycine-d5 in Stable Isotope-Resolved Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for measuring the rates (fluxes) of reactions within metabolic networks.[1] By introducing substrates labeled with stable isotopes, such as ¹³C or ²H (deuterium), researchers can trace the journey of atoms through complex biochemical pathways.[2][3] This provides a dynamic picture of cellular metabolism that static measurements of metabolite levels cannot offer.[1] While proteinogenic amino acids are common tracers, non-proteinogenic amino acids (NPAAs) represent a frontier in metabolic research, offering unique tools to probe xenobiotic metabolism, discover novel enzyme functions, and assess the metabolic reprogramming in disease.[4][5][6]

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid used as a building block in the synthesis of several pharmaceuticals.[7] This application note describes the use of its deuterated isotopologue, L-(+)-2-Phenylglycine-d5, as a novel tracer for Stable Isotope-Resolved Metabolomics (SIRM) and MFA studies. The five deuterium atoms on the phenyl ring provide a significant and unambiguous mass shift, making it an excellent tool for tracing its metabolic fate using mass spectrometry.

Principle of the Method

The core principle involves introducing L-(+)-2-Phenylglycine-d5 into a biological system (e.g., cell culture). As cellular enzymes act upon this tracer, the deuterium-labeled phenyl group is incorporated into downstream metabolites. Mass spectrometry (MS) can easily distinguish between the labeled (M+5) and any potential unlabeled (M+0) counterparts. By measuring the mass isotopomer distributions (MIDs) of the tracer and its products, one can elucidate novel metabolic pathways and quantify reaction fluxes.[1][3] Deuterium labeling is a well-established, safe, and cost-effective method for tracing metabolic pathways in vitro and in vivo.[2][8][9]

Potential Applications
  • Xenobiotic Metabolism: Elucidate the pathways involved in the breakdown and detoxification of phenylglycine-based compounds, which is relevant for drug development.[10]

  • Novel Enzyme Discovery: Identify and characterize unknown aminotransferases, oxidases, or decarboxylases that can process non-canonical amino acids.

  • Amino Acid Transporter Specificity: Investigate the kinetics and competition of amino acid transporters that may import L-phenylglycine.

  • Microbiome Research: Track the metabolism of L-phenylglycine by gut microbiota to understand its contribution to host-microbe metabolic cross-talk.

Experimental Workflow & Protocols

A typical workflow for a labeling experiment involves culturing cells, introducing the isotopic tracer, quenching metabolism and extracting metabolites, followed by LC-MS/MS analysis and data interpretation.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Culture C Isotopic Labeling with L-(+)-2-Phenylglycine-d5 A->C B Prepare Labeling Medium B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS/MS Analysis D->E F Data Processing & Flux Calculation E->F

Caption: High-level experimental workflow for metabolic flux analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cells but can be adapted for suspension cultures or other model systems.

Materials:

  • Cell culture medium (e.g., DMEM), amino acid-free formulation recommended for custom media.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-(+)-2-Phenylglycine-d5.

  • Standard cell culture plates, flasks, and consumables.

Procedure:

  • Cell Seeding: Seed cells onto culture plates at a density that will result in ~80% confluency at the time of extraction. Allow cells to adhere and grow for 24 hours in their standard growth medium.

    • Rationale: This ensures cells are in a healthy, exponential growth phase, leading to active metabolism and tracer uptake.

  • Prepare Labeling Medium: Prepare the experimental medium by supplementing amino acid-free DMEM with all necessary amino acids, except for any potential unlabeled analogue you wish to exclude. Add L-(+)-2-Phenylglycine-d5 to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically.

  • Media Exchange: Gently aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled compounds.

  • Initiate Labeling: Add the pre-warmed labeling medium to the cells. Place the culture plates back into the incubator (37°C, 5% CO₂).

    • Self-Validation: It is crucial to run parallel control experiments:

      • Unlabeled Control: Cells grown in medium with unlabeled L-phenylglycine (if available) or without any phenylglycine.

      • Time Zero (T0) Control: Cells harvested immediately after adding the labeling medium to establish the baseline.

  • Incubation: Incubate the cells for a predetermined period. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are highly recommended to determine when isotopic steady-state is reached.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical for capturing an accurate snapshot of the metabolome.

Materials:

  • Ice-cold 80% Methanol (LC-MS grade) / 20% Water (v/v).

  • Cell Scraper.

  • Microcentrifuge tubes.

  • Centrifuge capable of 4°C.

Procedure:

  • Quench Metabolism: Remove the culture plate from the incubator. Immediately aspirate the labeling medium. Place the plate on a bed of dry ice and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Rationale: The ice-cold methanol solution instantly denatures enzymes, quenching metabolic activity, and begins the extraction of polar metabolites.[11]

  • Cell Lysis and Collection: Use a cell scraper to scrape the cells in the cold methanol. Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet. This extract is now ready for LC-MS analysis.

  • Storage: Store the extracts at -80°C until analysis to ensure metabolite stability.[11] Avoid repeated freeze-thaw cycles.

Protocol 3: LC-MS/MS Analysis

Analysis of polar amino acids without chemical derivatization is challenging but can be achieved with Hydrophilic Interaction Chromatography (HILIC).[12]

LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[12]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole (QqQ) for targeted analysis.[13][14]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

ParameterRecommended Setting
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% B, decrease to 40% B over 10 min, hold 2 min, re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temp 40 °C
Injection Volume 2 - 10 µL

Data Acquisition: Acquire data in full scan mode to identify potential metabolites and in targeted MS/MS or Parallel Reaction Monitoring (PRM) mode to confirm identities and quantify specific mass transitions.

Data Analysis and Interpretation

Identifying Labeled Metabolites

The key advantage of the d5 label is the clear M+5 mass shift. The first step is to extract ion chromatograms for the theoretical masses of the labeled parent compound and its predicted metabolites.

CompoundFormulaUnlabeled Mass (M+H)⁺Labeled Mass (M+H)⁺
L-PhenylglycineC₈H₉NO₂152.0706157.1021 (d5)
PhenylpyruvateC₉H₈O₃165.0546169.0859 (d4)
PhenyllactateC₉H₁₀O₃167.0703171.1016 (d4)
Mandelic AcidC₈H₈O₃153.0546158.0859 (d5)

Note: The number of deuterium atoms may change depending on the specific biochemical reaction (e.g., a transamination involving the alpha-carbon would not affect the d5 label on the phenyl ring, but a reaction involving the ring itself could).

Hypothetical Metabolic Pathway

L-Phenylglycine is structurally similar to L-Phenylalanine.[15] Therefore, it is plausible that it could be a substrate for enzymes involved in phenylalanine metabolism, such as aminotransferases and decarboxylases. A likely initial step is transamination to phenylpyruvate.[15]

Metabolism cluster_pathway Hypothetical Phenylglycine-d5 Metabolism A L-Phenylglycine-d5 B Phenylpyruvate-d4 A->B Aminotransferase (+ α-Ketoglutarate) C Phenyllactate-d4 B->C Lactate Dehydrogenase D Phenylacetate-d3 B->D Oxidative Decarboxylation

Caption: A hypothetical pathway for the metabolism of L-Phenylglycine-d5.

Calculating Isotopic Enrichment

The fractional enrichment (FE) of a metabolite can be calculated from the areas of the labeled (A_labeled) and unlabeled (A_unlabeled) peaks in the mass spectrum, after correcting for natural isotope abundance.

FE = [ A_labeled / (A_labeled + A_unlabeled) ] * 100%

By tracking the fractional enrichment of downstream metabolites over time, researchers can begin to infer the relative rates of the reactions that produce them, providing crucial data for comprehensive metabolic flux modeling.[16]

References

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available at: [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available at: [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. Available at: [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. Available at: [Link]

  • Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. PubMed. Available at: [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. Available at: [Link]

  • SPOTLIGHT on Deuteromics™. Metabolic Solutions. Available at: [Link]

  • Heterologous pathway for the production of L-phenylglycine from glucose by E. coli. PubMed. Available at: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available at: [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Available at: [Link]

  • Phenylalanine Metabolism. PathWhiz. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PubMed Central. Available at: [Link]

  • Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

  • Non-protein biogenic amino acids - what functions can they perform?. Foodcom S.A.. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Springer. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Frontage Labs. Available at: [Link]

  • Biosynthetic pathway of phenylglycine analogues. a Biocatalysis... ResearchGate. Available at: [Link]

  • Deuterium labelling of metabolites following transfer of heterotrophic... ResearchGate. Available at: [Link]

  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [Link]

  • Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at: [Link]

  • L-phenylglycine derivative and application thereof. Google Patents.
  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid. Available at: [Link]

  • Sample preparation. EMBL-EBI. Available at: [Link]

Sources

Quantitative Analysis of L-(+)-2-Phenylglycine in Complex Matrices using a Stable Isotope Dilution GC-MS Method with L-(+)-2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate and robust quantification of L-(+)-2-Phenylglycine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. L-(+)-2-Phenylglycine-d5 serves as the internal standard to ensure high precision and accuracy by correcting for sample preparation variability and matrix effects. Due to the polar nature and low volatility of amino acids, a two-step derivatization procedure involving esterification followed by acylation is employed to enhance chromatographic performance. This guide covers sample preparation, derivatization, instrument parameters for both achiral and chiral separations, and data analysis, offering a comprehensive and self-validating methodology for researchers in pharmaceutical development and bioanalysis.

Introduction: The Rationale for a Deuterated Internal Standard in GC-MS

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins. Accurate quantification of L-phenylglycine is essential for process monitoring, quality control, and pharmacokinetic studies.

Gas chromatography (GC) is a powerful analytical technique, but direct analysis of amino acids like phenylglycine is problematic. Their zwitterionic nature, high polarity, and low volatility prevent effective elution from GC columns, often leading to decomposition in the injector port.[1][2] To overcome these challenges, a chemical modification step known as derivatization is mandatory.[1][2] Derivatization converts the polar carboxyl (-COOH) and amino (-NH2) functional groups into less polar, more volatile moieties suitable for GC analysis.

For quantitative analysis, particularly in complex biological matrices, precision and accuracy can be compromised by analyte loss during sample preparation and by matrix-induced variations in ionization efficiency within the mass spectrometer.[3][4] The gold standard for mitigating these issues is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow.[3][5]

L-(+)-2-Phenylglycine-d5 is an ideal SIL-IS for this application. It is chemically identical to the target analyte, ensuring it behaves the same way during extraction, derivatization, and chromatography.[5][6] However, the five deuterium atoms on the phenyl ring give it a mass-to-charge (m/z) ratio that is 5 Daltons higher than the unlabeled analyte. This mass difference allows the mass spectrometer to detect and quantify both compounds independently.[7] By adding a known amount of L-(+)-2-Phenylglycine-d5 to every sample at the beginning of the workflow, any subsequent variations affect both the analyte and the internal standard equally. The final quantification is based on the ratio of their respective signals, providing a highly reliable and self-correcting measurement system.[3][8]

Materials and Reagents

  • Analytes: L-(+)-2-Phenylglycine, L-(+)-2-Phenylglycine-d5

  • Solvents: Methanol (Anhydrous, HPLC Grade), Acetonitrile (Anhydrous, HPLC Grade), Dichloromethane (HPLC Grade), Toluene (HPLC Grade)

  • Reagents:

    • Acetyl Chloride or Thionyl Chloride

    • Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA)

    • Pyridine (Anhydrous)

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Sulfate (Anhydrous, Na₂SO₄)

    • Hydrochloric Acid (HCl), 0.1 N

  • Equipment:

    • GC-MS system with an Electron Ionization (EI) source

    • Analytical balance (4-5 decimal places)

    • Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • Nitrogen gas evaporation system

    • Syringes and volumetric flasks

Experimental Protocols

Stock Solutions, Calibration Standards, and Sample Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of L-(+)-2-Phenylglycine into a 10 mL volumetric flask. Dissolve and bring to volume with 0.1 N HCl.

    • Accurately weigh ~10 mg of L-(+)-2-Phenylglycine-d5 into a 10 mL volumetric flask. Dissolve and bring to volume with 0.1 N HCl.

  • Internal Standard (IS) Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution of L-(+)-2-Phenylglycine-d5 by diluting the primary stock solution in 0.1 N HCl. The final concentration should be appropriate for the expected analyte concentration range in the samples.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, reaction buffer) with varying amounts of the L-(+)-2-Phenylglycine stock solution and a fixed amount of the IS working solution. A typical calibration curve might range from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), add a known volume (e.g., 100 µL) to a clean microcentrifuge tube.

    • Spike each sample, calibration standard, and quality control (QC) sample with an equal volume (e.g., 20 µL) of the IS working solution.

    • Protein Precipitation (if applicable): Add 3 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.

    • Transfer the supernatant to a clean glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The dry residue is now ready for derivatization.

Two-Step Derivatization Protocol: Esterification & Acylation

This two-step process ensures that both the carboxylic acid and amine groups are derivatized, maximizing volatility and creating a stable derivative for GC-MS analysis.[9]

Step 1: Methyl Esterification of the Carboxyl Group

  • Prepare the esterification reagent: 3 M Methanolic HCl. Cautiously add 2.4 mL of acetyl chloride dropwise to 10 mL of cold, anhydrous methanol. Mix gently. (Note: This reaction is exothermic and should be performed in a fume hood).

  • Add 200 µL of the 3 M Methanolic HCl reagent to the dried sample residue.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

Step 2: Acylation of the Amino Group

  • Reconstitute the dried residue from Step 1 in 50 µL of dichloromethane.

  • Add 25 µL of Pentafluoropropionic Anhydride (PFPA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Do not over-dry.

  • Reconstitute the final derivative in 100 µL of a suitable solvent like toluene or ethyl acetate for GC-MS injection.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization Sample Sample + L-Phenylglycine-d5 (IS) Dry Evaporate to Dryness Sample->Dry Protein Precipitation (if needed) Ester Step 1: Esterification (Methanolic HCl, 70°C) Dry->Ester Dry2 Evaporate to Dryness Ester->Dry2 Acyl Step 2: Acylation (PFPA, 60°C) Dry2->Acyl Dry3 Final Evaporation Acyl->Dry3 Recon Reconstitute in Toluene for Injection Dry3->Recon

GC-MS Instrumentation and Parameters

Optimal parameters depend on the specific instrument and column. The following tables provide validated starting points for both a standard non-chiral analysis and a specialized chiral separation. Chiral separation is crucial for distinguishing between L- and D-enantiomers.[10][11]

Table 1: GC-MS Parameters for Analysis
ParameterSetting for Achiral (Quantification)Setting for Chiral Separation
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5), 30 m x 0.25 mm ID, 0.25 µm film[12][13]Chiral Stationary Phase (e.g., Chirasil-L-Val, Rt-γDEXsa), 25 m x 0.25 mm ID, 0.25 µm film[14]
Injection Port Temp. 250°C240°C
Injection Mode Splitless (1 µL injection)Split (e.g., 20:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.5 mL/min
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)90°C (hold 1 min), ramp 4°C/min to 190°C (hold 10 min)
MS System Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)Electron Ionization (EI)
Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Acquisition Mode Selected Ion Monitoring (SIM)Scan (for identification) or SIM (for quantification)
Ions to Monitor To be determined empirically based on the derivative's fragmentation pattern.To be determined empirically.

Note on SIM Ions: The specific m/z values for L-Phenylglycine and its d5-internal standard derivative must be determined by injecting a derivatized standard in full scan mode and identifying unique, high-abundance fragment ions. For the d5-IS, these ions will be 5 amu higher than the corresponding fragments of the unlabeled analyte.

Data Analysis and Quantification

The core of the stable isotope dilution method is the use of response ratios for quantification, which ensures the method's trustworthiness.

  • Peak Integration: Integrate the chromatographic peaks for the selected ions of both the L-Phenylglycine derivative (analyte) and the L-Phenylglycine-d5 derivative (IS).

  • Calculate Response Ratio: For each injection (standard, QC, and sample), calculate the Peak Area Ratio: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the known concentration of the analyte in the calibration standards (x-axis). Perform a linear regression analysis, which should yield a correlation coefficient (r²) > 0.99.

  • Quantify Unknowns: Using the calculated Peak Area Ratio from an unknown sample and the linear equation from the calibration curve (y = mx + b), solve for x (the concentration of L-Phenylglycine in the sample).

DataAnalysis cluster_input Data Input cluster_process Processing cluster_output Result Chrom GC-MS Chromatograms (Analyte & IS Peaks) Integrate Integrate Peak Areas Chrom->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Generate Calibration Curve from Standards Ratio->CalCurve Quant Determine Concentration in Unknown Samples Ratio->Quant CalCurve->Quant

Method Validation and Trustworthiness

A key strength of this protocol is its inherent self-validating system. The SIL-IS co-elutes with the analyte, experiencing the same potential for ion suppression or enhancement in the MS source.[8] Because quantification is based on the ratio, these variations are canceled out, leading to superior data quality.[15] For regulated environments, the method should be fully validated according to appropriate guidelines (e.g., FDA, EMA), assessing parameters such as:

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, etc.)

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of L-(+)-2-Phenylglycine using its deuterated analog, L-(+)-2-Phenylglycine-d5, as an internal standard. The combination of a thorough two-step derivatization and the principles of stable isotope dilution analysis provides a scientifically sound framework for achieving accurate results in complex sample matrices. This methodology is well-suited for applications in pharmaceutical manufacturing, quality control, and advanced research settings.

References

  • Lanças, F. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8259. Available at: [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... Retrieved from [Link]

  • ResearchGate. (2010). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Lin, Y-S., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2928. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Müller, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1051-1063. Available at: [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Green Chemical Engineering, 4(4), 435-451. Available at: [Link]

  • Oche, C., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Tao, W. A., et al. (2001). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Analytica Chimica Acta, 447(1-2), 85-95. Available at: [Link]

  • Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • PubMed. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Pätzold, R., & Brückner, H. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of separation science, 33(9), 1334-1344. Available at: [Link]

  • Vesper, H. W., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemometrics and Intelligent Laboratory Systems, 204, 104104. Available at: [Link]

  • Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. Retrieved from [Link]

  • Schug, K. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC North America. Available at: [Link]

  • Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific Reports, 10(1), 11663. Available at: [Link]

Sources

Application Note & Protocols for L-(+)-2-Phenylglycine-d5 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of L-(+)-2-Phenylglycine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of L-(+)-2-Phenylglycine or its structural analogs in complex biological matrices. The use of a SIL-IS is paramount for mitigating variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, thereby ensuring the accuracy and reliability of pharmacokinetic and drug metabolism data. This document delineates the core principles of SIL-IS in drug metabolism and pharmacokinetics (DMPK), followed by detailed, field-proven protocols for sample preparation, LC-MS/MS method development, and validation in accordance with regulatory guidelines.

The Imperative of Stable Isotope Labeling in DMPK

In the landscape of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is critical. Quantitative bioanalysis by LC-MS/MS is the gold standard for obtaining this data due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological matrices such as plasma, serum, and urine can introduce significant analytical challenges, including ion suppression or enhancement, collectively known as matrix effects.[2] These effects can compromise the accuracy and precision of quantification.[2]

The use of a stable isotope-labeled internal standard, such as L-(+)-2-Phenylglycine-d5, is the most effective strategy to counteract these issues. A SIL-IS is an ideal reference compound because it shares nearly identical physicochemical properties with the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time.[3][4] However, due to the incorporation of heavy isotopes (in this case, deuterium), it is readily distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[3] By adding a known concentration of L-(+)-2-Phenylglycine-d5 to all samples and calibration standards, any variations that occur during sample processing and analysis will affect both the analyte and the internal standard proportionally.[5] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for any experimental variability and ensuring robust and reliable data.[5]

The substitution of hydrogen with deuterium can also intentionally be used to alter the metabolic profile of a drug, a strategy known as "deuterium switching".[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of reactive metabolites.[6][] While L-(+)-2-Phenylglycine-d5 is primarily discussed here as an internal standard, this principle of deuteration is a powerful tool in modern medicinal chemistry.[8]

Physicochemical Properties of L-(+)-2-Phenylglycine-d5

L-(+)-2-Phenylglycine-d5 is the deuterated form of L-(+)-2-Phenylglycine, a non-proteinogenic amino acid.[9][10] The five hydrogen atoms on the phenyl ring are replaced with deuterium.

PropertyValue
Chemical Name (2S)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Synonyms L-Phenylglycine-d5, (αS)-α-Aminobenzene-d5-acetic acid
Molecular Formula C₈D₅H₄NO₂
Molecular Weight 156.19 g/mol [11]
Appearance White crystalline powder[12]

Bioanalytical Method Development and Validation

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[13] The following protocols are provided as a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of an analyte using L-(+)-2-Phenylglycine-d5 as the internal standard. The validation parameters and acceptance criteria are based on the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15]

Experimental Workflow Overview

The overall workflow for a typical bioanalytical study using L-(+)-2-Phenylglycine-d5 is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with L-(+)-2-Phenylglycine-d5 plasma->add_is 1. ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt 2. spe Solid-Phase Extraction (Optional Cleanup) ppt->spe 3. evap Evaporation & Reconstitution spe->evap 4. lc LC Separation evap->lc 5. ms MS/MS Detection (MRM Mode) lc->ms 6. integrate Peak Integration ms->integrate 7. ratio Calculate Analyte/IS Ratio integrate->ratio 8. quant Quantification using Calibration Curve ratio->quant 9.

Caption: General bioanalytical workflow using L-(+)-2-Phenylglycine-d5.

Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for the entire assay. Using a high-purity solvent and ensuring complete dissolution is critical. Serial dilutions are performed to create calibration standards and quality control samples.

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of L-(+)-2-Phenylglycine (analyte) and L-(+)-2-Phenylglycine-d5 (internal standard) into separate volumetric flasks.

    • Dissolve in a minimal amount of a suitable solvent (e.g., methanol, DMSO) and then dilute to the final volume with the same solvent.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution:

    • Dilute the L-(+)-2-Phenylglycine-d5 primary stock solution to a final concentration that will yield a robust and reproducible signal in the mass spectrometer after being added to the samples. A typical concentration might be in the range of 50-100 ng/mL.

Sample Preparation Protocols

The choice of sample preparation technique depends on the analyte's properties, the required limit of quantification, and the complexity of the matrix.[16]

Rationale: PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[17][18] Acetonitrile is a commonly used precipitating agent.[17] This method is often suitable for analytes present at moderate to high concentrations.

Materials:

  • Plasma/serum samples

  • L-(+)-2-Phenylglycine-d5 internal standard working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Aliquot 100 µL of plasma/serum sample, calibration standards, and QC samples into microcentrifuge tubes.

  • Add 20 µL of the L-(+)-2-Phenylglycine-d5 working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.[19]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[20]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Carefully transfer the supernatant to a clean tube or well and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

G start 100 µL Plasma add_is Add 20 µL IS (L-(+)-2-Phenylglycine-d5) start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Protein Precipitation Workflow.

Rationale: SPE provides a more thorough cleanup than PPT by removing not only proteins but also other interfering substances like phospholipids and salts, leading to a cleaner extract and potentially lower matrix effects.[21][22] This is particularly beneficial for achieving low limits of quantification. The choice of SPE sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of the analyte.

Materials:

  • Plasma/serum samples pre-treated with L-(+)-2-Phenylglycine-d5

  • SPE cartridges or 96-well plates (e.g., Oasis HLB, C18)

  • SPE manifold (vacuum or positive pressure)

  • Conditioning, wash, and elution solvents

Procedure:

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma/serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Parameters

Rationale: Chromatographic separation is essential to resolve the analyte from other matrix components, while tandem mass spectrometry provides the selectivity and sensitivity for quantification. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Hypothetical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small volume to minimize peak broadening.
Ionization Mode Electrospray Ionization (ESI), PositivePhenylglycine has a primary amine, which is readily protonated.
MRM Transitions L-Phenylglycine: m/z 152.1 -> 106.1L-Phenylglycine-d5: m/z 157.1 -> 111.1Precursor ions correspond to [M+H]⁺. Product ions correspond to the loss of the carboxyl group.
Collision Energy Optimized for each transitionTo achieve optimal fragmentation and signal intensity.
Bioanalytical Method Validation

A full validation should be performed to demonstrate that the method is suitable for its intended purpose.[13]

Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria (EMA/ICH)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[14]
Calibration Curve To demonstrate the relationship between concentration and response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal concentration and the variability of the measurements.For QC samples at LLOQ, low, medium, and high concentrations: within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[14]
Matrix Effect To evaluate the effect of the matrix on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.[13]
Recovery To determine the extraction efficiency of the analytical method.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

L-(+)-2-Phenylglycine-d5 serves as an indispensable tool in the quantitative bioanalysis of L-(+)-2-Phenylglycine and its analogs for DMPK studies. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data by effectively compensating for matrix effects and other sources of experimental variability. The detailed protocols and validation guidelines presented in this application note provide a robust framework for researchers to develop and implement high-quality bioanalytical methods, ultimately contributing to a more comprehensive understanding of a drug candidate's behavior in vivo and supporting informed decisions in the drug development process.

References

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

  • Wikipedia. Phenylglycine. Wikipedia. Available from: [Link]

  • Cai, D., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology. Available from: [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available from: [Link]

  • Li, F., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available from: [Link]

  • Ion-TOF. LC-MS Sample Preparation: Techniques & Challenges. Ion-TOF. Available from: [Link]

  • PubChem. 2-Phenylglycine. PubChem. Available from: [Link]

  • Trefzer, A., et al. (2011). Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine (b). ResearchGate. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • Nair, A., & Sreejith, V. (2014). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. Organomation. Available from: [Link]

  • Li, H., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Molecules. Available from: [Link]

  • Al-Soud, Y. A., & Al-Masri, S. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Available from: [Link]

  • Kudo, F., & Eguchi, T. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available from: [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. ICH. Available from: [Link]

  • Chemistry LibreTexts. Solid Phase Extraction. Chemistry LibreTexts. Available from: [Link]

  • News-Medical. Improving sample preparation for LC-MS/MS analysis. News-Medical. Available from: [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available from: [Link]

  • Parker, R., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. Available from: [Link]

  • Bioanalysis Zone. Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Bioanalysis Zone. Available from: [Link]

  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. Google Patents.
  • ResearchGate. Biosynthetic pathway of phenylglycine analogues. ResearchGate. Available from: [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Xu, R., et al. (2007). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Gant, T. G. (2014). Deuterium Medicinal Chemistry Comes of Age. Journal of Medicinal Chemistry. Available from: [Link]

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]

  • PathWhiz. Phenylalanine Metabolism. PathWhiz. Available from: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Organomation. Available from: [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Available from: [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available from: [Link]

  • Kaza, M., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available from: [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available from: [Link]

Sources

Application Note: L-(+)-2-Phenylglycine-d5 in Peptide Synthesis and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-(+)-2-Phenylglycine (L-Phg) is a non-proteinogenic amino acid critical in the design of antibiotics (e.g., streptogramins) and protease inhibitors. However, its integration into peptides is notoriously difficult due to the high acidity of the


-proton, leading to rapid racemization during standard Fmoc-SPPS cycles. This guide details the application of the deuterated analog, L-(+)-2-Phenylglycine-d5 , primarily as a stable isotope-labeled internal standard (SIL-IS) for absolute quantification. It also provides a validated, low-racemization synthetic protocol to ensure the integrity of the standard itself.

Part 1: Chemical Profile & Handling

Compound: L-(+)-2-Phenylglycine-d5 (Ring-d5) Stereochemistry:


-configuration (L-isomer)
Isotopic Labeling:  2,3,4,5,6-pentadeuterophenyl (

). Mass Shift: +5.031 Da relative to non-deuterated L-Phg.
Critical Properties
PropertyValue/DescriptionImpact on Protocol
Racemization Risk Extreme The phenyl ring attached directly to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-carbon stabilizes the carbanion intermediate, facilitating proton abstraction by bases (e.g., Piperidine, DIEA).
Isotopic Stability HighDeuteriums are located on the aromatic ring, not the labile

-position. They are stable against exchange in aqueous media.
Solubility ModerateSoluble in DMF, DMSO, and dilute acid. Less soluble in pure water than Phenylalanine.
Hygroscopicity ModerateStore under inert gas (Ar/N2) at -20°C to prevent hydrolysis of the Fmoc group over time.

Part 2: Low-Racemization Synthetic Protocol (SPPS)

Objective: Incorporate Fmoc-L-Phg-d5-OH into a peptide sequence without converting it to the D-isomer. Standard HBTU/DIEA protocols typically result in 10–30% racemization.

The "Base-Lite" Activation Strategy

To preserve chirality, we utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This method avoids the strong tertiary bases (DIEA/NMM) required for uronium salts (HBTU/HATU).

Materials
  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-L-Phg(d5)-OH (3.0 equivalents).

  • Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol
  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection (Critical):

    • Standard: 20% Piperidine in DMF.

    • Modification for Phg-containing peptides: If Phg is already on the chain (i.e., you are deprotecting the Phg itself), use 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt suppresses base-catalyzed racemization of the exposed amine.

  • Pre-Activation (0°C):

    • Dissolve Fmoc-L-Phg(d5)-OH and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC. Stir for 2 minutes before adding to the resin.

  • Coupling:

    • Add the cold activated mixture to the resin.

    • Allow to warm to room temperature naturally.

    • Reaction Time: 60 minutes. Do not extend beyond 2 hours.

  • Washing: Wash resin

    
     with DMF to remove residual reagents.
    
Workflow Visualization

The following diagram illustrates the decision logic for preventing racemization during the synthesis of Phg-containing peptides.

SPPS_Phg_Protocol Start Start: Resin-Bound Peptide CheckPhg Is the N-terminal AA Phenylglycine? Start->CheckPhg Deprotect Fmoc Removal (20% Piperidine) Coupling Coupling Next AA (Fmoc-L-Phg-d5) Deprotect->Coupling CheckPhg->Deprotect No ModDeprotect Add 0.1M HOBt to Piperidine Solution CheckPhg->ModDeprotect Yes (High Risk) ModDeprotect->Coupling Activation Activation Strategy: DIC + Oxyma Pure Coupling->Activation TempControl Pre-activation at 0°C (No DIEA/NMM) Activation->TempControl Finish Cleavage & QC TempControl->Finish

Caption: Optimized SPPS workflow for Phenylglycine incorporation, highlighting the critical "Base-Lite" activation and modified deprotection steps to minimize racemization.

Part 3: Analytical Applications (LC-MS/MS)

Objective: Use L-Phg-d5 as an Internal Standard (IS) for the absolute quantification of Phg-containing drugs (e.g., Ampicillin, Cephalexin analogs) or synthetic peptides in biological matrices.

Why L-Phg-d5?
  • Co-Elution: The d5-analog elutes at the exact same retention time as the target analyte (L-Phg) on reverse-phase columns, ensuring it experiences the same matrix effects (ion suppression/enhancement).

  • Mass Discrimination: The +5 Da shift is sufficient to avoid isotopic overlap with the natural M+ isotopes of the analyte (typically M+1, M+2, etc.).

Validated LC-MS/MS Method Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Ionization: ESI Positive Mode.

  • Column: C18 Chiral Column (e.g., Chiralpak ZWIX) is required if distinguishing D/L isomers is the goal. For total Phg quantification, a standard C18 is sufficient.

MRM Transition Table
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Origin of Fragment
L-Phg (Analyte) 152.1

135.115Loss of

L-Phg (Analyte) 152.1

106.125Loss of

(Formic acid)
L-Phg-d5 (IS) 157.1

140.115Loss of

(Ring retains d5)
L-Phg-d5 (IS) 157.1

111.125Loss of

(Ring retains d5)

Note: The primary fragmentation pathway usually involves the loss of ammonia or the carboxylic acid group. Since the deuterium label is on the phenyl ring, the label is retained in the major fragment ions, ensuring robust detection.

Bioanalytical Workflow

The following diagram outlines the sample preparation and quantification logic using the d5-standard.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: L-Phg-d5 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (Co-elution of H5/D5) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(Analyte) / Area(IS) MS->Data

Caption: Bioanalytical workflow for absolute quantification. Spiking the deuterated standard prior to extraction corrects for recovery losses and matrix effects.

Part 4: Quality Control & Validation

Before using synthesized peptides in biological assays, the stereochemical purity must be validated.

Marfey’s Method (FDADA Derivatization)

Because L-Phg and D-Phg are enantiomers, they will not separate on a standard C18 column. To verify that your "Low-Racemization" synthesis worked:

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatize the hydrolysate with FDAA (Marfey's Reagent) .

  • This converts the enantiomers (L/D) into diastereomers, which can be separated on a standard C18 HPLC column.

  • Acceptance Criteria: < 1.0% D-Phg content.

References

  • Steinauer, R., et al. (2025). "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis." ResearchGate.[1] Available at: [Link]

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 99291, L-Phenylglycine." PubChem. Available at: [Link]

  • Bronsema, K.J., et al. (2017). "Internal Standards for Protein Quantification by LC-MS/MS." Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Biological Samples with L-(+)-2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust application of L-(+)-2-Phenylglycine-d5 as an internal standard for mitigating matrix effects in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for quantitative bioanalysis and seek to enhance the accuracy and reliability of their data. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the challenges of matrix effects and effectively implement L-(+)-2-Phenylglycine-d5 in your analytical workflows.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1] These endogenous materials, such as proteins, lipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This interference can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[2][3]

The primary cause of matrix effects is the competition between the analyte and co-eluting matrix components for ionization in the MS source.[3] High concentrations of these interfering substances can alter the droplet formation and evaporation processes in the electrospray ionization (ESI) source, ultimately affecting the number of analyte ions that reach the detector.[4]

Frequently Asked Questions (FAQs)

Q1: What is L-(+)-2-Phenylglycine-d5 and why is it used as an internal standard?

L-(+)-2-Phenylglycine-d5 is a stable isotope-labeled (SIL) form of the amino acid L-phenylglycine. In this molecule, five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification. Because its chemical and physical properties are nearly identical to the unlabeled L-phenylglycine (or structurally similar analytes), it co-elutes during chromatography and experiences similar ionization suppression or enhancement.[5] By adding a known amount of L-(+)-2-Phenylglycine-d5 to every sample, calibration standard, and quality control sample, any variability in the analytical process can be normalized, leading to more accurate and precise results.[6]

Q2: When should I add the L-(+)-2-Phenylglycine-d5 internal standard to my samples?

For most applications, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss during extraction, evaporation, and reconstitution steps. For instance, when using protein precipitation or liquid-liquid extraction, the internal standard should be added to the biological matrix before the addition of the precipitating solvent or extraction solvent.

Q3: How do I determine the optimal concentration of L-(+)-2-Phenylglycine-d5 to use?

The concentration of the internal standard should be consistent across all samples and ideally be in the mid-range of the calibration curve for the analyte of interest. A common practice is to use a concentration that is similar to the expected endogenous concentration of the analyte or the mid-point of the standard curve. The goal is to obtain a stable and reproducible signal for the internal standard that is well above the limit of detection but not so high that it saturates the detector or introduces its own matrix effects.

Q4: Can L-(+)-2-Phenylglycine-d5 be used for the analysis of analytes other than L-phenylglycine?

Yes, while it is the ideal internal standard for L-phenylglycine, it can also be a suitable "surrogate" internal standard for other small molecules with similar physicochemical properties, particularly other chiral amino acids or small molecules with a phenyl group. The key is that the internal standard should have a similar extraction recovery and ionization response to the analyte of interest. However, a stable isotope-labeled analog of the analyte itself is always the preferred choice.

Q5: Where can I source L-(+)-2-Phenylglycine-d5?

Several chemical suppliers specialize in stable isotope-labeled compounds. It is crucial to obtain a certificate of analysis (CoA) to verify the isotopic purity and chemical purity of the internal standard.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using L-(+)-2-Phenylglycine-d5 to mitigate matrix effects.

Problem 1: High Variability in Internal Standard Response

Symptoms:

  • Inconsistent peak areas for L-(+)-2-Phenylglycine-d5 across a single analytical run.

  • Significant drift in the internal standard signal over the course of the run.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation protocol for any steps that could introduce variability, such as inconsistent pipetting, incomplete vortexing, or variations in incubation times. Ensure all samples are treated identically.
Matrix Effects on the Internal Standard While L-(+)-2-Phenylglycine-d5 is designed to mimic the analyte's behavior, extreme matrix effects can still impact its signal. Consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.
Instrumental Instability A drifting internal standard signal can indicate issues with the LC-MS system. Check for a stable spray in the MS source, ensure consistent mobile phase delivery, and inspect for any leaks. Run a system suitability test with a standard solution to confirm instrument performance.
Precipitation in the Autosampler If the reconstituted sample extract is not fully solubilized, the internal standard may precipitate in the autosampler vial, leading to inconsistent injections. Ensure the reconstitution solvent is appropriate for both the analyte and the internal standard.
Problem 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Symptoms:

  • Calculated concentrations of QC samples are consistently outside the acceptance criteria (typically ±15% of the nominal value).

  • High coefficient of variation (%CV) for replicate QC samples.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects In some cases, the matrix effect on the analyte and the internal standard may not be identical, especially if they have slightly different retention times and co-elute with different interfering compounds.[7] Optimize the chromatographic separation to ensure the analyte and internal standard peaks are as closely aligned as possible. Modifying the gradient or changing the column may be necessary.
Cross-Contamination Carryover from a high concentration sample to a subsequent low concentration sample can lead to inaccurate results. Optimize the autosampler wash procedure and inject a blank sample after the highest calibration standard to check for carryover.
Incorrect Internal Standard Concentration Verify the concentration of your L-(+)-2-Phenylglycine-d5 stock and working solutions. An error in the preparation of these solutions will lead to a systematic bias in the calculated concentrations.
Analyte Instability The analyte may be degrading during sample preparation or in the autosampler. Conduct stability experiments to assess the analyte's stability under various conditions (e.g., freeze-thaw, benchtop, post-preparative).
Problem 3: Suspected Isotopic Contribution or Crosstalk

Symptoms:

  • A small peak is observed at the mass transition of the analyte in a blank sample spiked only with the internal standard.

  • The response of the analyte appears to be artificially inflated.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Isotopic Impurity of the Internal Standard The L-(+)-2-Phenylglycine-d5 may contain a small percentage of the unlabeled (d0) form. According to regulatory guidelines, the contribution of the internal standard to the analyte signal should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[5] Prepare a sample containing only the internal standard at the working concentration and measure the response at the analyte's mass transition.
In-source Fragmentation The deuterated internal standard might undergo fragmentation in the mass spectrometer's source, losing deuterium atoms and generating an ion with the same mass-to-charge ratio as the analyte. Optimize the MS source parameters (e.g., cone voltage) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using L-(+)-2-Phenylglycine-d5

This protocol outlines the steps to quantitatively assess the matrix effect in your biological samples.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Analyte stock solution.

  • L-(+)-2-Phenylglycine-d5 internal standard stock solution.

  • Appropriate solvents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and L-(+)-2-Phenylglycine-d5 into the initial mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).

    • Set B (Post-extraction Spike): Process blank biological matrix samples through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and L-(+)-2-Phenylglycine-d5 to the same concentration as in Set A.

    • Set C (Pre-extraction Spike): Spike the blank biological matrix with the analyte and L-(+)-2-Phenylglycine-d5 at the beginning of the sample preparation procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • An IS-Normalized MF close to 1 demonstrates that L-(+)-2-Phenylglycine-d5 is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be less than 15%.

Visualizing the Workflow

The following diagram illustrates the fundamental workflow for mitigating matrix effects using a stable isotope-labeled internal standard like L-(+)-2-Phenylglycine-d5.

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with L-(+)-2-Phenylglycine-d5 BiologicalSample->Spike_IS Add known amount of IS Extraction Extraction (e.g., PPT, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Accurate Concentration Quantification->Result MatrixEffectMechanism cluster_ESI Electrospray Ionization (ESI) Source cluster_Components Droplet Components Droplet Charged Droplet MS_Inlet Mass Spectrometer Inlet Droplet->MS_Inlet Ion Evaporation Analyte Analyte IS L-(+)-2-Phenylglycine-d5 Matrix Matrix Components Suppression_Text Matrix components compete with the analyte and internal standard for charge and access to the droplet surface, reducing the number of ions entering the MS.

Caption: Mechanism of ion suppression in the ESI source.

This diagram visually explains how co-eluting matrix components can interfere with the ionization of both the target analyte and the internal standard, highlighting the importance of using a co-eluting internal standard to compensate for this effect.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2015). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2022). PubMed. Retrieved from [Link]

  • Mei, H. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • L-Phenylglycine BP EP USP CAS 2935-35-5 Manufacturers and Suppliers. (n.d.). Fengchen. Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. Retrieved from [Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (2000). PubMed. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved from [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017). ResearchGate. Retrieved from [Link]

  • Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. (2007). Analytical and Bioanalytical Chemistry, 388(4), 839-845.
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1990). ResearchGate. Retrieved from [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry. (2018). ResearchGate. Retrieved from [Link]

  • Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. (2020). ResearchGate. Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). ProPharma. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). LCGC North America. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. Retrieved from [Link]

  • Synthesis method of D-phenylglycine and DL-phenylglycine. (2015). Google Patents.
  • Bioanalytical Method Development and Validation. (n.d.). BEBAC. Retrieved from [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2020). White Rose Research Online. Retrieved from [Link]

  • Matrix Effect Explained by Unexpected Formation of Peptide in Acidified Plasma. (2016). ResearchGate. Retrieved from [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Retrieved from [Link]

  • Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. (2019). JETIR. Retrieved from [Link]

  • Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain. (2017). PubMed. Retrieved from [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). PMC. Retrieved from [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2020). Digital.CSIC. Retrieved from [Link]

  • Synthesis of the glycyl‐l‐proline 2,5‐diketopiperazine (S)‐6. (2006). ResearchGate. Retrieved from [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PMC. Retrieved from [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). MDPI. Retrieved from [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. (2002). PubMed. Retrieved from [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). CPTAC. Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). FDA. Retrieved from [Link]

  • Case Study - Resolving Issues with Matrix Effect. (n.d.). Altasciences. Retrieved from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. Retrieved from [Link]

  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. (2023). NIH. Retrieved from [Link]

  • L-(+)-2-Phenylglycine-d5. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

Sources

Improving peak shape and resolution for L-(+)-2-Phenylglycine-d5 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analysis of L-(+)-2-Phenylglycine-d5 (L-Phg-d5). It addresses the specific chromatographic challenges inherent to zwitterionic, amphoteric amino acids labeled for Mass Spectrometry (MS) applications.

Status: Operational Specialist: Senior Application Scientist, Chromatography Division Context: L-(+)-2-Phenylglycine-d5 is a stable isotope-labeled internal standard. Its amphoteric nature (pKa₁ ≈ 1.9, pKa₂ ≈ 8.8) and high polarity often lead to retention loss (elution in void volume) and peak tailing on standard C18 columns. Furthermore, as a chiral compound, enantiomeric resolution from D-Phenylglycine is often required to ensure isotopic and optical purity.

Part 1: Core Troubleshooting & Method Optimization
Q1: My L-Phg-d5 peak elutes in the void volume (k' < 1) on my C18 column. How do I increase retention?

Diagnosis: Phenylglycine is highly polar and exists as a zwitterion at neutral pH, preventing hydrophobic interaction with C18 chains. Solution: You must alter the ionization state or the stationary phase mechanism.

  • Option A: Acidic Mobile Phase (Ion Suppression/Pairing)

    • Mechanism: Lowering pH < 2.0 protonates the carboxylic acid (COOH), making the molecule cationic. However, cations are repelled by protonated silanols.

    • Protocol: Use 0.1% Perfluoropentanoic Acid (PFPA) or Heptafluorobutyric Acid (HFBA) in water/acetonitrile. These act as volatile ion-pairing reagents suitable for MS, increasing retention via hydrophobic pairing with the protonated amine.

    • Note: Avoid non-volatile phosphate buffers if using MS detection.

  • Option B: Switch to HILIC (Recommended for MS)

    • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions via a water-rich layer on the silica surface.

    • Protocol:

      • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

      • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start high organic (90% B) and ramp down to 50% B.

Q2: The peak shape is asymmetrical (Tailing Factor > 1.5). What is causing this?

Diagnosis: Peak tailing in amino acids is typically caused by secondary silanol interactions . The positively charged amine group of L-Phg-d5 interacts with ionized silanol groups (Si-O⁻) on the silica support.

Corrective Actions:

  • Check pH: Ensure mobile phase pH is below 2.5 . At this pH, silanols are protonated (neutral), reducing interaction with the analyte's amine.

  • Increase Ionic Strength: If using HILIC or RP, increase Ammonium Formate/Acetate concentration to 20–50 mM to mask silanol sites.

  • Column Hardware: Use a "Hybrid" silica column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer surface silanols than standard silica.

Q3: How do I resolve L-(+)-2-Phenylglycine-d5 from its D-enantiomer?

Diagnosis: Standard C18 or HILIC columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[1][2]

Recommended Protocol (Chiral Resolution):

  • Column: Crown Ether-based CSP (e.g., Crownpak CR-I(+)). These are highly specific for primary amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is standard for UV, but for MS compatibility , use 0.1% Formic Acid or TFA in water/methanol (avoid high organic content on Crownpak columns; check manufacturer limits).

  • Temperature: Lowering temperature to 10–15°C often improves chiral resolution (

    
    ) by reducing molecular motion.
    
Part 2: Experimental Protocols & Data
Protocol A: MS-Compatible HILIC Method (High Sensitivity)

Best for PK studies and trace quantification.

ParameterSetting
Column Amide-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0 min: 90% B 5 min: 60% B 7 min: 60% B 7.1 min: 90% B
Flow Rate 0.3 mL/min
Temp 35°C
Exp.[1][3][4] Retention ~3.5 - 4.5 min (k' ≈ 3-4)
Protocol B: Chiral Purity Method (Enantiomeric Excess)

Best for verifying the "L-(+)" purity against D-impurities.

ParameterSetting
Column Crown Ether CSP (3.0 x 150 mm, 5 µm)
Mobile Phase Water / Methanol (90:10) with 0.5% Trifluoroacetic Acid (TFA)
Flow Rate 0.4 mL/min
Temp 15°C (Cooling critical for resolution)
Detection UV 210 nm (or MS SIM mode)
Resolution (

)
Expect > 2.0 between L and D forms
Part 3: Troubleshooting Logic & Workflow
Decision Logic: Method Selection

Use this diagram to select the correct mode based on your analytical goal.

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Quant Quantification (PK/Metabolism) Goal->Quant Purity Chiral Purity (L vs D) Goal->Purity MS_Check Is MS Detection Required? Quant->MS_Check Crown Method: Crown Ether CSP (Aq. TFA/MeOH) Purity->Crown MS or UV Ligand Method: Ligand Exchange (Cu(II) Complexes - UV Only) Purity->Ligand UV Only (Cheaper) HILIC Method: HILIC (Ammonium Formate/ACN) MS_Check->HILIC Yes (High Sensitivity) IP_RP Method: Ion-Pair RP (Water/PFPA) MS_Check->IP_RP Yes (Robustness)

Caption: Selection logic for L-(+)-2-Phenylglycine-d5 analysis. Green nodes indicate achiral quantification methods; Red nodes indicate chiral separation methods.

Troubleshooting Flowchart: Peak Tailing

Follow this logic when Tailing Factor (


) > 1.5.

TailingFix Problem Issue: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Is it < 2.5? Problem->CheckPH Action_LowPH Lower pH to 2.0 (Protonate Silanols) CheckPH->Action_LowPH No CheckLoad Check Mass Load Is column overloaded? CheckPH->CheckLoad Yes Action_Dilute Dilute Sample 1:10 CheckLoad->Action_Dilute Yes CheckBuffer Check Buffer Conc. Is it > 10mM? CheckLoad->CheckBuffer No Action_Increase Increase Buffer to 20-50mM CheckBuffer->Action_Increase No Hardware Replace Column (Void or Frit Blockage) CheckBuffer->Hardware Yes

Caption: Step-by-step diagnostic workflow for resolving peak tailing issues in phenylglycine analysis.

References
  • Separation of Phenylglycine Enantiomers by HPLC . ResearchGate.[5] Available at: [Link]

  • Troubleshooting Peak Shape Issues in HPLC . Chromatography Online. Available at: [Link]

  • HILIC Method Development for Polar Amino Acids . AppNote. Available at: [Link]

  • Properties of 2-Phenylglycine . PubChem. Available at: [Link]

Sources

Addressing solubility issues of L-(+)-2-Phenylglycine-d5 in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientist’s Note

The Core Challenge: Researchers frequently encounter precipitation or incomplete dissolution when working with L-(+)-2-Phenylglycine-d5 (d5-Phg). This is not typically a quality issue with the reagent but a fundamental physical property of the molecule.

The Mechanism: L-Phenylglycine is a zwitterionic amino acid with a hydrophobic phenyl ring attached directly to the


-carbon. At its isoelectric point (pI 

5.4–5.8), the net charge is zero, maximizing crystal lattice energy and minimizing interaction with water molecules. Unlike Glycine, the bulky phenyl group creates significant steric hindrance and hydrophobicity, making "neutral water" the worst possible solvent choice.

The Solution Strategy: To achieve robust solubility, you must shift the pH away from the pI (using acid or base) or disrupt the lattice energy using specific co-solvents. This guide provides validated protocols to solubilize d5-Phg while preserving the isotopic integrity of the deuterated standard.

Quick Reference Data

ParameterValue / CharacteristicNotes
Molecular Formula

Ring-deuterated (typically)
Isoelectric Point (pI) ~5.4 – 5.8Zone of Minimum Solubility
Solubility in Water Poor (< 3 mg/mL at 25°C)Kinetics are extremely slow at neutral pH.
Solubility in 1M HCl High (> 50 mg/mL)Protonation of amine breaks lattice.
Solubility in 1M NaOH High (> 50 mg/mL)Deprotonation of carboxyl breaks lattice.
Solubility in DMSO Moderate to HighGood for non-aqueous stocks.

Troubleshooting Guides & FAQs

Q1: I am trying to dissolve d5-Phg in pure water or PBS (pH 7.4), but it remains a suspension. Why?

Diagnosis: You are working too close to the isoelectric point (pI) and the hydrophobic limit. At pH 7.4, the molecule is still largely zwitterionic. The phenyl ring's hydrophobicity dominates, preventing the water dipole from effectively hydrating the crystal lattice.

Corrective Protocol (The "pH Shift" Method): Do not add water first. Use the "Wet-with-Acid" technique:

  • Weigh the d5-Phg powder into your

Technical Support Center: Minimizing Ion Suppression with L-(+)-2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing ion suppression effects when using L-(+)-2-Phenylglycine-d5 as an Internal Standard (IS) in LC-MS/MS. Audience: Bioanalytical Scientists, Method Development Chemists. Context: L-(+)-2-Phenylglycine is a polar, amphoteric amino acid often analyzed as an impurity in beta-lactam antibiotics or as a metabolite. Its early elution on reverse-phase columns makes it highly susceptible to ion suppression from unretained matrix salts.

Diagnostic & Assessment

Q: My internal standard (L-(+)-2-Phenylglycine-d5) response is variable between samples. How do I confirm if this is ion suppression?

A: Variability in IS response is the primary indicator of matrix effects. To definitively confirm ion suppression (versus injection error or drift), you must visualize the "suppression zones" of your specific matrix using the Post-Column Infusion (PCI) method.[1]

The Mechanism: Matrix components (salts, phospholipids) co-eluting with your analyte compete for charge in the ESI source. If your d5-IS elutes in a region where ionization is "crushed" by these salts, its signal will drop. Because L-(+)-2-Phenylglycine is polar, it often elutes near the void volume (


), the "danger zone" for salt suppression.

Protocol: Post-Column Infusion (PCI) [2]

  • Setup: Tee a steady flow of your L-(+)-2-Phenylglycine-d5 standard (at ~100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte).

  • Observation: Monitor the baseline of the d5 transition. A flat baseline indicates no effect. A negative dip indicates ion suppression. A positive peak indicates enhancement.

  • Overlay: Overlay the chromatogram of your analyte from a separate run. If the analyte peak aligns with a "dip," you have confirmed suppression.[3]

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Infusing d5-IS) Syringe->Tee Steady Flow MS Mass Spectrometer Tee->MS Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Chromatographic Strategy

Q: The d5-IS elutes very early (0.8 min) and suffers from suppression. How can I move it away from the void volume?

A: L-(+)-2-Phenylglycine is highly polar. On a standard C18 column, it interacts poorly with the stationary phase, causing it to elute with salts and unretained matrix components. You must increase retention to separate the IS from this "suppression front."

Recommended Strategies:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Why: HILIC is designed for polar compounds. It uses a high-organic mobile phase (e.g., Acetonitrile) as the "weak" solvent.

    • Result: Phenylglycine will be strongly retained, eluting later in a cleaner region of the chromatogram, while salts elute early or are insoluble in the high-organic load.

  • Use a Polar-Embedded C18 Column:

    • Why: Columns with a polar group embedded in the alkyl chain (e.g., amide or carbamate) prevent "phase collapse" in 100% aqueous conditions and interact better with the amino/carboxyl groups of phenylglycine.

  • Ion-Pairing Agents (Use with Caution):

    • Method: Add volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) to the mobile phase.

    • Risk: While this increases retention, these agents can permanently contaminate the MS source and cause more suppression for other assays. Avoid if possible.

Q: Can the Deuterium Isotope Effect cause the IS to fail?

A: Yes. Deuterated compounds (especially with D5 on the ring) are slightly more lipophilic than their non-deuterated analogs.

  • The Risk: In high-efficiency chromatography, the d5-IS may elute slightly before or after the native analyte.

  • The Consequence: If the ion suppression "window" is sharp (e.g., a phospholipid peak eluting at 1.2 min), the native analyte (at 1.2 min) might be suppressed while the d5-IS (at 1.15 min) is not. The IS will fail to compensate, leading to inaccurate quantitation.

  • Solution: Ensure your chromatographic peak width is sufficient to overlap, or use 13C-labeled standards (which co-elute perfectly) if d5 fails validation.

Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT). Is that enough?

A: For L-(+)-2-Phenylglycine, PPT is often insufficient because it does not remove phospholipids or salts effectively. These "invisible" matrix components continue to elute and suppress ionization.

Comparison of Prep Methods for Phenylglycine:

MethodEffectivenessProsCons
Protein Precipitation (PPT) LowCheap, Fast.Leaves salts & lipids.[4] High suppression risk.[5]
Liquid-Liquid Extraction (LLE) LowRemoves salts/proteins.Phenylglycine is too polar; it stays in the water phase. Requires derivatization to work.
SPE (SCX - Strong Cation Exchange) High Excellent cleanup. Retains positively charged amine.More expensive. Requires pH control (load at low pH).
Phospholipid Removal Plates Medium-HighRemoves lipids (major suppressors). Simple flow-through.Does not remove salts as well as SPE.

Recommendation: If PPT fails, switch to SCX SPE . Phenylglycine is zwitterionic; at pH < 2, it is positively charged and will bind to a cation exchange sorbent, allowing you to wash away neutral interferences.

Troubleshooting Workflow

Q: My QC samples are failing accuracy specs. Is it the IS or the Analyte?

A: Use this logic tree to isolate the root cause.

Troubleshooting_Tree Start QC Accuracy Fails Step1 Check IS Peak Area (Variable vs. Stable?) Start->Step1 Stable IS Area Stable (<15% RSD) Step1->Stable Variable IS Area Variable (>15% RSD) Step1->Variable PathA Issue is likely Standard Prep or Non-Linearity Stable->PathA PathB Check Retention Time (Drifting?) Variable->PathB Drift RT Drifting PathB->Drift NoDrift RT Stable PathB->NoDrift Action1 Fix Column Equilibration or Pump Issues Drift->Action1 Action2 Perform PCI Experiment (Confirm Suppression) NoDrift->Action2

Figure 2: Decision tree for diagnosing IS variability and accuracy failures.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Isotopic Purity Correction for L-(+)-2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical challenge in quantitative bioanalysis: managing isotopic impurities in deuterated internal standards (IS), specifically L-(+)-2-Phenylglycine-d5 .

In high-sensitivity LC-MS/MS assays, the assumption that an internal standard is "spectrally silent" in the analyte channel (and vice versa) is often mathematically incorrect. For L-(+)-2-Phenylglycine-d5 (Ring-d5), isotopic impurities (d0–d4) can cause significant non-linearity and quantification bias, particularly at the Lower Limit of Quantification (LLOQ).

This guide provides a self-validating workflow to diagnose, quantify, and mathematically correct for these interferences, ensuring your assay meets FDA Bioanalytical Method Validation (2018) criteria.

Module 1: Characterization (The "Input" Phase)

Objective: Determine the exact isotopic distribution of your L-(+)-2-Phenylglycine-d5 lot before using it in a regulated study.

The Problem: The "CoA" Blind Spot

Certificates of Analysis (CoA) often report "Isotopic Enrichment" as a global percentage (e.g., "98% D"). This is insufficient for MS/MS. You need to know the specific abundance of the d0 (unlabeled) isotopologue, as this directly interferes with your analyte.

Protocol: Direct Infusion Isotopic Analysis

Do not rely on the CoA. Perform this characterization for every new lot.

  • Preparation: Dissolve L-(+)-2-Phenylglycine-d5 to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred but Triple Quad is acceptable in Q1 Scan mode).

  • Acquisition: Perform a Q1 MS scan (profile mode) across the range m/z 150–165.

  • Data Analysis:

    • Analyte (d0) Target: m/z 152.07 (Monoisotopic

      
      )
      
    • Internal Standard (d5) Target: m/z 157.10 (Monoisotopic

      
      )
      
    • Critical Impurities: Record intensities for m/z 152 (d0), 153 (d1), 154 (d2), 155 (d3), and 156 (d4).

Visualization: Isotopic Purity Assessment Workflow

IsotopicAssessment Sample L-Phenylglycine-d5 Stock Solution Infusion Direct Infusion (Q1 Scan) Sample->Infusion Spectrum Mass Spectrum (m/z 150-160) Infusion->Spectrum Calc Calculate % Contribution (d0 / d5) Spectrum->Calc Decision Pass/Fail (<0.1% d0 recommended) Calc->Decision

Figure 1: Workflow for characterizing the isotopic envelope of the internal standard prior to method validation.

Module 2: Troubleshooting Cross-Signal Interference

Objective: Distinguish between "Forward" and "Reverse" interference.

The Mechanism of Interference

Interference is bidirectional. You must assess both vectors to choose the correct mitigation strategy.

Interference TypeDirectionCauseImpact
IS to Analyte IS

Analyte
Impurities in IS (d0 presence in d5 material).High Intercept / Poor LLOQ. The IS adds a constant "fake" signal to the analyte channel.
Analyte to IS Analyte

IS
Natural Isotopes of Analyte (

,

,

) overlapping with IS mass.
Non-linear Calibration. At high analyte concentrations, the analyte signal "spills over" into the IS channel, suppressing the calculated Area Ratio.
Diagnostic Experiment: The "Crosstalk" Check
  • Blank + IS: Inject a matrix blank containing only Internal Standard.

    • Check: Monitor the Analyte transition (m/z 152

      
       fragment).
      
    • Criteria: Response must be <20% of the LLOQ response (FDA 2018).

  • ULOQ (No IS): Inject the highest standard concentration containing no Internal Standard.

    • Check: Monitor the IS transition (m/z 157

      
       fragment).
      
    • Criteria: Response must be <5% of the average IS response.

Visualization: Spectral Overlap Mechanism

InterferenceMechanism cluster_0 Analyte Channel (m/z 152) cluster_1 Internal Standard Channel (m/z 157) AnalyteSignal True Analyte Signal (d0) IS_Impurity IS Impurity (Residual d0 in d5) IS_Impurity->AnalyteSignal Increases Background (Affects LLOQ) IS_Signal True IS Signal (d5) Analyte_Isotope Analyte Isotope Contribution (M+5 from 13C/15N) Analyte_Isotope->IS_Signal Distorts Ratio (Affects ULOQ)

Figure 2: Bidirectional interference pathways. Red/Yellow nodes represent isotopic impurities causing quantification errors.

Module 3: Mathematical Correction (The "Output" Phase)

Objective: Apply a correction factor if physical separation is impossible and material purity is fixed.

If your IS contains significant d0 impurity (e.g., 0.5%) and you cannot source better material, use this correction algorithm.

The Correction Formula

The standard Area Ratio calculation is:



The Corrected Area Ratio accounts for the contribution of the IS to the Analyte signal (


):


Step-by-Step Implementation
  • Determine

    
    : 
    
    • Inject 6 replicates of a "Zero Sample" (Blank Matrix + IS).

    • Calculate the average area in the Analyte Channel .

    • Calculate the average area in the IS Channel .

  • Apply to Unknowns:

    • For every study sample, multiply the observed IS area by

      
      .
      
    • Subtract this value from the observed Analyte area.

    • Note: If the result is negative, report as "Not Detected" (or zero).

  • Validation:

    • Re-process your calibration curve using the corrected ratios. The intercept should drop significantly, improving linearity (

      
      ).
      

Frequently Asked Questions (FAQ)

Q1: Why does L-(+)-2-Phenylglycine-d5 lose its deuterium label in solution? A: It depends on where the deuterium is located.

  • Ring-d5: These are stable.[1][2] The aromatic C-D bonds do not exchange with solvent under standard LC-MS conditions.

  • Alpha-d1 (Chiral center): This proton is acidic and can exchange, especially at high pH.

  • Amine/Carboxyl Deuterium: These exchange immediately with protic solvents (water/methanol).

  • Recommendation: Ensure you are purchasing Ring-d5 labeled material (CAS 1246820-68-7) for quantitative stability.

Q2: My L-(+)-2-Phenylglycine-d5 has a chiral purity of 95% L and 5% D. Does this matter for non-chiral methods? A: Yes. Even on an achiral column, if your biological matrix contains enzymes (e.g., D-amino acid oxidase) or if the D-enantiomer has different ionization suppression characteristics due to co-eluting matrix components, it can introduce variability. Always use high chiral purity standards (>99% ee) if possible.

Q3: Can I just increase the analyte concentration to overcome IS interference? A: No. Increasing analyte concentration helps with sensitivity, but if the IS contributes to the analyte signal, your LLOQ is physically limited by the "blank" response of the IS. You must lower the IS concentration or use the mathematical correction described in Module 3.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). [Link]

  • Jemal, M., & Xia, Y. Q. (1999). The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC/MS/MS quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 61-71. [Link]

  • Rule, G. S., & Henion, J. D. (1992). Determination of drugs from biological fluids by direct injection into a micellar liquid chromatographic system with mass spectrometric detection. Journal of Chromatography A, 582(1-2), 103-112. (Foundational work on IS interference). [Link]

Sources

Technical Support Center: Method Development for L-(+)-2-Phenylglycine-d5 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the quantification of L-(+)-2-Phenylglycine using its stable isotope-labeled internal standard, L-(+)-2-Phenylglycine-d5 .

Phenylglycine is a zwitterionic, polar


-amino acid. Unlike lipophilic drugs, it resists retention on standard C18 stationary phases, leading to "void volume" elution and massive ion suppression. Furthermore, as a chiral molecule, it is susceptible to racemization under harsh conditions, and its deuterated internal standard (IS) requires careful handling to prevent isotopic cross-talk.

This guide moves beyond basic instructions, offering a mechanism-based troubleshooting approach to ensure your method is robust, sensitive, and reproducible.

Diagnostic Workflow: Where is the failure?

Before altering parameters, identify the root cause of your assay failure using the logic flow below.

TroubleshootingFlow Start START: Define the Symptom Q1 Is the analyte retained (k' > 2.0)? Start->Q1 Q2 Is the signal stable and linear? Q1->Q2 Yes Issue_Retention ISSUE: Void Volume Elution (Ion Suppression) Q1->Issue_Retention No (RT < 1 min) Q3 Is the L/D ratio critical? Q2->Q3 Yes Issue_Signal ISSUE: IS Crosstalk or Deuterium Exchange Q2->Issue_Signal No (High %CV) Issue_Chiral ISSUE: Racemization or Enantiomer Co-elution Q3->Issue_Chiral Yes End Method Validated Q3->End No (Achiral OK) Sol_HILIC SOLUTION: Switch to HILIC (Amide/Silica Phase) Issue_Retention->Sol_HILIC Sol_MRM SOLUTION: Optimize MRM & Check Isotopic Purity Issue_Signal->Sol_MRM Sol_CSP SOLUTION: Chiral Stationary Phase (Crown Ether) Issue_Chiral->Sol_CSP

Figure 1: Diagnostic decision tree for L-(+)-2-Phenylglycine method development.

Module 1: Retention & Chromatography (The "No Peak" Issue)

Q: Why does my Phenylglycine elute in the void volume on a C18 column?

A: L-(+)-2-Phenylglycine is highly polar and zwitterionic at neutral pH. Standard Reverse Phase (RP) chromatography relies on hydrophobic interaction.[1] Phenylglycine lacks sufficient hydrophobicity to partition into the C18 stationary phase, causing it to elute with the solvent front (void volume), where salts and matrix components cause severe ion suppression.

Q: Should I use Ion-Pairing or HILIC?

A: Use HILIC (Hydrophilic Interaction Liquid Chromatography). While ion-pairing (e.g., using HFBA or TFA) can induce retention on C18, these reagents contaminate LC-MS systems and suppress ionization. HILIC is the superior choice for polar amino acids as it uses a high-organic mobile phase, which enhances ESI desolvation efficiency and sensitivity.

Protocol: Recommended HILIC Conditions

This protocol ensures retention (


) and separation from matrix salts.
ParameterSpecificationRationale
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or BEH Amide)Amide phases provide strong hydrogen bonding retention for amino acids and are stable across a wide pH range [1].
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to manage zwitterionic interactions and protonates the amine for +ESI.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content induces HILIC partitioning.
Gradient 90% B to 60% B over 5 minsStart high organic to retain the polar analyte.
pH Control pH 3.0 - 3.5Keeps the carboxylic acid partially protonated and the amine fully protonated (

values ~1.8 and ~9.1).

Module 2: Mass Spectrometry & Detection (The "Signal" Issue)

Q: I see signal in the blank after running a high standard. Is my IS contaminated?

A: This is likely Cross-Talk , not contamination. L-(+)-2-Phenylglycine-d5 (IS) contains 5 deuterium atoms on the phenyl ring. However, if the mass resolution of your quadrupole is set to "Low" or "Unit", the isotope envelope of the unlabeled analyte (M+5 natural isotope abundance) might interfere with the IS channel, or impurities in the IS (d0-d4 species) might appear in the analyte channel.

Validation Step:

  • Inject only the IS at working concentration. Monitor the Analyte transition. Signal should be < 5% of LLOQ.

  • Inject only the Analyte at ULOQ (Upper Limit of Quantification). Monitor the IS transition.

Q: What are the optimal MRM transitions?

The phenyl-d5 label is stable and does not undergo exchange in aqueous mobile phases.

CompoundPrecursor Ion

Product Ion

Collision Energy (V)Mechanism
L-Phenylglycine 152.1

106.115 - 20Loss of HCOOH (Formic acid cleavage)
135.110 - 15Loss of

(Ammonia loss)
L-Phenylglycine-d5 157.1

111.115 - 20Loss of HCOOH (Retains d5-phenyl ring)
140.110 - 15Loss of

(Retains d5-phenyl ring)

Critical Note: Ensure your IS transition (157.1 -> 111.1) tracks the same fragmentation pathway as the analyte to maintain ratio consistency [2].

Module 3: Chiral Integrity (The "Isomer" Issue)

Q: How do I ensure I am quantifying only the L-(+) isomer?

A: Standard HILIC or C18 columns cannot separate enantiomers (L vs D). If your study requires confirming the absence of the D-isomer (e.g., racemization studies), you must use a Chiral Stationary Phase (CSP).

Recommended Chiral Protocol:

  • Column: Crown Ether type (e.g., Crownpak CR-I(+)) or Zwitterionic Teicoplanin (e.g., Chirobiotic T).

  • Mechanism: Crown ethers form host-guest complexes specifically with the primary amine of amino acids.

  • Condition: High aqueous mobile phase with Perchloric Acid (pH 1.5 - 2.0) is often required for Crown Ether columns, which may require post-column neutralization to avoid MS corrosion, or use of Teicoplanin columns with Methanol/Water/Acetic Acid which is more MS-friendly [3].

Module 4: Deuterium Isotope Effects

Q: My Internal Standard elutes slightly earlier than my Analyte. Is this a problem?

A: This is a known phenomenon called the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic (in RP) or interact slightly differently in HILIC compared to their protium counterparts.

  • Impact: If the retention time shift is significant (> 0.1 min), the IS may not experience the exact same matrix suppression as the analyte at that precise moment.

  • Mitigation: In HILIC, this effect is usually minimal. Ensure the peak overlap is >90%. If separation is too large, consider using a

    
     or 
    
    
    
    labeled standard instead, as these do not exhibit retention time shifts [4].

References

  • J. Chromatogr.[2] B. (2013).[2][3][4] LC-MS/MS method for the quantification of glycine (and derivatives) in biological fluids.[2][5]

  • ResolveMass Support. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Sigma-Aldrich. (2023). Amino Acid and Peptide Chiral Separations Handbook.

  • Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?

Sources

Preventing degradation of L-(+)-2-Phenylglycine-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with L-(+)-2-Phenylglycine-d5 (L-Phg-d5). It addresses the unique stability challenges of this compound, particularly its susceptibility to racemization and solubility-driven precipitation during LC-MS sample preparation.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Sample Preparation, Storage, and Troubleshooting for LC-MS Bioanalysis.

Core Technical Overview

L-(+)-2-Phenylglycine-d5 is a stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of phenylglycine-derived antibiotics (e.g., Ampicillin, Cephalexin) or as a chiral tracer.

Critical Stability Warning: Unlike aliphatic amino acids (e.g., Leucine, Valine), Phenylglycine possesses a benzylic alpha-proton . The adjacent phenyl ring (d5-labeled) and carbonyl group create a "push-pull" electronic environment that significantly increases the acidity of the


-proton. This makes the compound highly prone to base-catalyzed racemization , converting the active L-isomer into the D-isomer, potentially splitting your chromatographic peaks and invalidating quantitation.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My Internal Standard (IS) peak is splitting or broadening. Is the compound degrading?

Diagnosis: This is likely racemization , not chemical decomposition. Mechanism: In solutions with pH > 7.0, or even neutral pH at elevated temperatures, the


-proton is removed by base, forming a planar enolate intermediate. When reprotonated, the chiral center resets, forming a racemic mixture (DL-Phenylglycine).
The Fix: 
  • Acidify your Stock: Ensure your stock solution contains 0.1% Formic Acid (FA) or HCl. The protonated amine (

    
    ) inductively destabilizes the transition state, preventing proton loss.
    
  • Check "Crash" Solvents: If using protein precipitation, avoid pure acetonitrile if your matrix is basic. Add 0.1% FA to the crash solvent.

  • Temperature Control: Never heat L-Phg-d5 solutions above 40°C. Process samples at 4°C if possible.

Q2: I am observing signal loss (low recovery) of the IS, but the analyte is fine.

Diagnosis: Solubility-driven precipitation (Anti-solvent effect). Root Cause: Phenylglycine is zwitterionic and sparingly soluble in organic solvents. While your analyte might be lipophilic, L-Phg-d5 can precipitate when the organic content (MeOH/ACN) exceeds 60-70%, especially in cold autosamplers. The Fix:

  • Match the Matrix: Ensure the IS working solution has a water content

    
     50%.
    
  • Vortex Efficiency: After adding IS to high-organic samples, vortex immediately to ensure dispersion before precipitation occurs.

Q3: Is the deuterium label "falling off" (Back-Exchange)?

Diagnosis: Unlikely, but structurally dependent. Explanation:

  • Ring-d5 (Standard): If your label is on the phenyl ring (

    
    ), it is chemically stable. It will not exchange under standard LC-MS conditions.
    
  • Alpha-d1: If your compound is labeled at the

    
    -carbon, the deuterium is acidic (see Q1). In protic solvents (water/methanol), this D will exchange with H rapidly, leading to a mass shift of -1 Da (M+5 
    
    
    
    M+4). Verification: Check your Certificate of Analysis (CoA). Most commercial "d5" standards are ring-labeled.

Experimental Protocols: Preventing Degradation

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that prevents racemization.

ParameterSpecificationRationale
Solvent Water:Methanol (50:50 v/v) + 0.1% Formic Acid Acid maintains chirality; MeOH prevents microbial growth.
Concentration 1.0 mg/mLAvoids saturation limits.
Storage -20°C or -80°CKinetic stabilization.
Shelf Life 6 MonthsRe-verify optical rotation or chiral LC if older.
Protocol B: "Safe" Protein Precipitation Workflow

Objective: Extract analyte without racemizing the L-Phg-d5 IS.

  • Aliquot Sample: Transfer 50

    
    L plasma/serum to plate.
    
  • Add IS Working Solution: Add 20

    
    L L-Phg-d5 (in 0.1% Formic Acid ). Do not use neutral buffers.
    
  • Precipitate: Add 200

    
    L Acetonitrile containing 0.2% Formic Acid .
    
    • Note: The acid in the crash solvent neutralizes any buffering capacity of the plasma.

  • Vortex: High speed, 10 mins.

  • Centrifuge: 4000g, 10 mins, 4°C.

  • Transfer: Move supernatant to analysis plate. Do not dry down with heat if possible.

Visualizing the Degradation Mechanism[1]

The following diagram illustrates the Base-Catalyzed Racemization Pathway (the primary degradation risk) and the Precipitation Trap (the primary recovery risk).

Phenylglycine_Stability L_Phg L-(+)-Phenylglycine-d5 (Active IS) Enolate Planar Enolate Intermediate L_Phg->Enolate Proton Loss (-H+) Precipitate Precipitated Solid (Signal Loss) L_Phg->Precipitate Anti-Solvent Effect Racemic DL-Phenylglycine-d5 (Split Peak/Invalid Data) Enolate->Racemic Reprotonation (+H+) High_pH Basic pH (>7) Heat High_pH->Enolate High_Org >70% Organic Solvent Cold Temp High_Org->Precipitate Acid Acidic pH (<4) Stabilizer Acid->L_Phg Inhibits

Figure 1: Stability Map for L-(+)-2-Phenylglycine-d5. Red paths indicate failure modes (Racemization and Precipitation); Green paths indicate stabilization strategies.

Quantitative Data: Solubility & Stability Limits

Use this table to design your solvents. Phenylglycine is significantly less soluble in organic solvents than aliphatic amino acids.

Solvent SystemSolubility (approx.[1] at 25°C)Risk LevelRecommendation
Water (pH 7) ~30 mg/mLMedium Risk of slow racemization over time.
0.1 N HCl >50 mg/mLLow Best for Stock. High solubility + Chiral stability.
Methanol <5 mg/mLHigh Do not use as sole solvent for stock.
Acetonitrile InsolubleCritical Will cause immediate precipitation.
50:50 MeOH:Water ~15 mg/mLLow Good for Working Solutions.

References

  • Tailhades, J., et al. (2018).[2] A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antibiotic biosynthesis. Chemical Communications.[2]

  • Liang, C., et al. (2017).[2][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.

  • BenchChem. (2025).[4] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.

  • PubChem. (2025).[5] L-Phenylglycine Compound Summary. National Library of Medicine.[5]

  • MedChemExpress. (2025). 2-Phenylglycine-d5 Product Information and Stability.

Sources

Validation & Comparative

Comparative Guide: L-(+)-2-Phenylglycine-d5 vs. ¹³C-Labeled Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of L-(+)-2-Phenylglycine by LC-MS/MS, the choice between a deuterated internal standard (L-(+)-2-Phenylglycine-d5) and a Carbon-13 labeled analog (e.g., ¹³C₆-Phenylglycine) is a critical decision that impacts assay accuracy, precision, and regulatory compliance.

  • The Verdict: ¹³C-Labeled Phenylglycine is the scientifically superior choice ("Platinum Standard") because it eliminates the Chromatographic Isotope Effect, ensuring perfect co-elution with the analyte and accurate correction of matrix effects.

  • The Alternative: L-(+)-2-Phenylglycine-d5 is a viable, cost-effective alternative ("Economy Standard"), but it carries a high risk of retention time (RT) shifts in Reverse Phase Liquid Chromatography (RPLC). This shift can lead to "matrix effect decoupling," where the IS fails to experience the same ion suppression as the analyte.

This guide details the mechanistic differences, experimental validation protocols, and decision criteria for selecting the appropriate IS for your workflow.

Fundamental Mechanism: The Isotope Effect

To make an informed choice, one must understand why these isotopes behave differently during chromatography.

The Deuterium Dilemma ( )

Deuterium (


) is chemically similar to Hydrogen (

) but has twice the mass. When five deuterium atoms replace hydrogen on the phenyl ring of phenylglycine (

), two physicochemical changes occur:
  • Bond Shortening: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy).

  • Reduced Lipophilicity: The C-D bond is less polarizable. In RPLC, this results in a slightly lower affinity for the hydrophobic stationary phase (C18).

Consequence: Deuterated isotopologues often elute earlier than the non-labeled analyte.[1][2][3] Even a shift of 0.1–0.2 minutes can be catastrophic if the analyte elutes during a sharp ion-suppression zone (e.g., from phospholipids) while the IS elutes just before it, in a clean zone.

The Carbon-13 Gold Standard ( )

Carbon-13 (


) adds mass (neutron) without significantly altering the electron cloud or bond lengths compared to 

.
  • Result: The physicochemical properties (pKa, lipophilicity, volume) remain virtually identical.

  • Consequence:

    
    -labeled Phenylglycine co-elutes perfectly with the native analyte, ensuring it experiences the exact same ionization environment at every millisecond of the acquisition.
    

Visualizing the Risk: Matrix Effect Decoupling

The following diagram illustrates the "Silent Killer" in bioanalysis: when an IS elutes slightly apart from the analyte due to the Deuterium Isotope Effect.[4]

MatrixEffect cluster_chromatogram Chromatographic Window (RPLC) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte Analyte Peak (Phenylglycine) MatrixZone->Analyte Suppresses Signal (50% Loss) IS_D5 IS: Phenylglycine-d5 (Elutes Earlier) MatrixZone->IS_D5 Misses Suppression (0% Loss - ERROR) IS_13C IS: 13C-Phenylglycine (Perfect Co-elution) MatrixZone->IS_13C Suppresses Signal (50% Loss - CORRECTED)

Figure 1: Mechanism of Matrix Effect Decoupling. The d5-IS (Yellow) elutes early, missing the suppression zone that hits the Analyte (Blue). The 13C-IS (Green) co-elutes, correcting the error.

Experimental Validation Protocols

If you must use the


 variant due to cost or availability, you are required  to validate that the retention time shift does not compromise data integrity.
Protocol A: The "Shift & Suppression" Test

Objective: Quantify the RT shift and map it against matrix effects.

Materials:

  • LC-MS/MS System (e.g., Triple Quad).

  • Column: C18 (Reverse Phase) or HILIC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Prepare a neat solution containing both Native Phenylglycine (100 ng/mL) and Phenylglycine-d5 (100 ng/mL).

  • Injection: Inject the mixture using your optimized gradient method.

  • Calculation: Calculate the Resolution (

    
    ) or 
    
    
    
    .
    • Acceptance Criteria:

      
       min (or < 5% of peak width).[2]
      
  • Post-Column Infusion (PCI):

    • Infuse the Native Phenylglycine continuously into the MS source (post-column) via a T-junction.

    • Inject a "Blank Matrix" (extracted plasma/urine) onto the column.

    • Monitor the baseline of the infused Phenylglycine. Look for dips (suppression) or peaks (enhancement).

  • Overlay: Overlay the chromatogram of the

    
     IS from Step 2 onto the PCI trace from Step 4.
    
    • Fail: If the

      
       peak falls in a "clean" region while the Analyte RT falls in a "suppression" dip.
      
Protocol B: Cross-Talk (Signal Contribution)

Objective: Ensure the mass difference is sufficient to prevent isotopic interference.

Data Analysis:

  • Phenylglycine MW: ~151.2 Da.

  • 
     Shift:  +5 Da.
    
  • 
     Shift:  +6 Da (assuming full ring label).
    
  • Check: Inject high concentration IS (Upper Limit of Quantification level). Monitor the Analyte MRM transition.

    • Requirement: Response in Analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).

Comparative Data Summary

The following table summarizes the technical performance metrics expected for Phenylglycine analysis.

FeatureL-(+)-2-Phenylglycine-d5¹³C-Labeled Phenylglycine
Primary Labeling Deuterium on Phenyl Ring (

)
Carbon-13 on Phenyl Ring/Backbone
Mass Shift +5 Da+6 Da (typically)
Retention Time (RPLC) High Risk: Elutes 0.05–0.2 min earlierIdeal: Co-elutes perfectly
Matrix Correction Variable: Fails if RT shift is significantExcellent: Tracks analyte perfectly
Stability Good (Ring D is stable; avoid acidic D exchange)Excellent (C-C bonds are permanent)
Cost Low ($)High (

$)
Regulatory Risk Moderate (Requires extra validation data)Low (Gold standard)

Decision Matrix & Workflow

Use this logic flow to determine the correct internal standard for your specific project phase.

DecisionTree Start Select Internal Standard for Phenylglycine Budget Is Budget/Availability the Primary Constraint? Start->Budget NoBudget No (Regulated/GLP) Budget->NoBudget Strict Accuracy Reqd YesBudget Yes (Discovery/Non-GLP) Budget->YesBudget Cost Sensitive Use13C USE 13C-LABELED IS (Platinum Standard) NoBudget->Use13C SelectD5 Select Phenylglycine-d5 YesBudget->SelectD5 Validate Perform Protocol A (RT Shift Check) SelectD5->Validate Result Is ΔRT > 0.05 min? Validate->Result Pass PASS: Use d5 with Matrix Matching Result->Pass No Shift Fail FAIL: High Risk of Error Result->Fail Significant Shift Switch Switch to HILIC Column (Reduces Isotope Effect) Fail->Switch Switch->Validate Re-test

Figure 2: Decision Logic for Internal Standard Selection. Note that switching chromatography modes (e.g., to HILIC) can sometimes mitigate the deuterium isotope effect if 13C is unavailable.

References

  • Wang, S., et al. (2007). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Journal of Chromatography B.

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.

  • Berg, T., et al. (2014).[5] Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. [5]

  • Ye, X., et al. (2022). Deuterium Isotope Effect in LC-MS/MS: Implications for Internal Standard Selection. Bioanalysis.[2][3][6][7][8]

Sources

A Comparative Guide to the Cross-Validation of Quantification Methods for L-(+)-2-Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of L-(+)-2-Phenylglycine, a crucial chiral building block in pharmaceutical synthesis, is paramount for ensuring product quality and therapeutic efficacy. This guide provides an in-depth comparison of two prominent analytical methods for its quantification in a biological matrix (human plasma): a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (SIL-IS), L-(+)-2-Phenylglycine-d5, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Through a detailed cross-validation study, we present experimental protocols, comparative performance data, and expert analysis to guide researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific analytical needs. This guide underscores the causality behind experimental choices and is grounded in established bioanalytical method validation principles.

Introduction: The Analytical Imperative for L-(+)-2-Phenylglycine

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and other bioactive molecules. Its stereochemical purity and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its quantification in various matrices, from raw materials to complex biological fluids in pharmacokinetic and metabolic studies.

This guide focuses on the cross-validation of two distinct analytical paradigms for quantifying L-(+)-2-Phenylglycine in human plasma, a common matrix in drug development. We will explore:

  • LC-MS/MS with a Stable Isotope-Labeled Internal Standard (L-(+)-2-Phenylglycine-d5): Widely considered the "gold standard" for bioanalysis due to its superior sensitivity and selectivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more traditional, accessible, and cost-effective technique.

The objective is to provide a clear, data-driven comparison of their performance, empowering laboratories to make informed decisions based on the specific requirements of their study, whether it be high-throughput screening, preclinical toxicology, or clinical sample analysis.

Principles of the Compared Analytical Methodologies

The Gold Standard: LC-MS/MS with L-(+)-2-Phenylglycine-d5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

Causality of Method Choice: In bioanalysis, the complexity of the matrix (e.g., plasma) presents a significant challenge. Endogenous compounds can interfere with the analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as L-(+)-2-Phenylglycine-d5, is the most effective strategy to mitigate these challenges.[1][2]

Why a SIL-IS is Critical:

  • Co-elution and Identical Behavior: L-(+)-2-Phenylglycine-d5 is chemically identical to the analyte, L-(+)-2-Phenylglycine. Therefore, it behaves identically during sample extraction, chromatography, and ionization.[1] Any sample loss or variation during these steps affects both the analyte and the IS equally.

  • Correction for Matrix Effects: The most significant advantage is the correction for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components.[2] Since the SIL-IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3][4]

  • Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical studies requiring high accuracy.[1][2]

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and its deuterated internal standard in a process called Multiple Reaction Monitoring (MRM), ensuring exceptional selectivity.[5][6]

Sources

A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-deuterated L-Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, optimizing a molecule's metabolic stability is a cornerstone of creating safe and effective therapeutics. One powerful strategy in this endeavor is selective deuteration, which can significantly alter a compound's pharmacokinetic profile. This guide provides an in-depth comparison of the metabolic stability of deuterated versus non-deuterated L-phenylglycine, a crucial building block in many pharmaceuticals. We will explore the theoretical underpinnings, present a detailed experimental protocol for assessment, and provide illustrative data to guide your research.

The Kinetic Isotope Effect: A Tool for Enhancing Metabolic Stability

The foundation of deuteration's utility in drug development lies in the kinetic isotope effect (KIE) . This phenomenon describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. Due to its greater mass (one proton and one neutron), deuterium (²H or D) forms a stronger, more stable covalent bond with carbon than protium (¹H or H). Consequently, breaking a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond.

Many drug metabolism reactions, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By strategically replacing a hydrogen atom at a metabolic "hotspot" with a deuterium atom, we can slow down the rate of metabolism at that position. This can lead to several desirable outcomes, including:

  • Increased drug half-life: A slower rate of metabolism means the drug remains in the body for a longer period.

  • Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the drug reaching systemic circulation.

  • Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of harmful byproducts.

  • More consistent patient-to-patient exposure: By minimizing metabolism through highly variable enzymes, deuteration can lead to more predictable pharmacokinetics.

Postulated Metabolic Pathways of L-Phenylglycine

Direct and comprehensive studies on the metabolic fate of L-phenylglycine are not extensively documented in publicly available literature. However, due to its structural similarity to the essential amino acid L-phenylalanine, we can postulate its likely metabolic pathways. The primary routes of metabolism for L-phenylalanine involve hydroxylation of the aromatic ring and various transformations of the amino acid side chain.[1]

The key metabolic transformations for L-phenylglycine are likely to be mediated by the cytochrome P450 superfamily of enzymes located primarily in the liver.[2][3] These enzymes are involved in the metabolism of a vast array of foreign compounds (xenobiotics).[2]

The most probable metabolic attacks on L-phenylglycine include:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for oxidation by CYP enzymes, leading to the formation of various hydroxylated metabolites (e.g., 2-hydroxy, 3-hydroxy, and 4-hydroxy-L-phenylglycine). This is a common metabolic pathway for compounds containing a phenyl group.[4]

  • Oxidative Deamination: The amino group can be removed, converting the amino acid into its corresponding α-keto acid, phenylglyoxylic acid.

  • Decarboxylation: The carboxyl group can be removed to form a corresponding amine.

Based on these postulated pathways, the most logical positions for deuteration to enhance metabolic stability would be on the phenyl ring (to slow down aromatic hydroxylation) or at the α-carbon (to potentially reduce the rate of deamination).

L_Phenylglycine L-Phenylglycine Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) L_Phenylglycine->Aromatic_Hydroxylation Metabolic Hotspot Oxidative_Deamination Oxidative Deamination L_Phenylglycine->Oxidative_Deamination Decarboxylation Decarboxylation L_Phenylglycine->Decarboxylation d5_L_Phenylglycine d5-L-Phenylglycine (Ring Deuterated) d5_L_Phenylglycine->Aromatic_Hydroxylation Slower Rate (KIE) d1_L_Phenylglycine d1-L-Phenylglycine (Alpha-carbon Deuterated) d1_L_Phenylglycine->Oxidative_Deamination Potentially Slower Rate Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Keto_Acid Phenylglyoxylic Acid Oxidative_Deamination->Keto_Acid Amine_Metabolite Corresponding Amine Decarboxylation->Amine_Metabolite

Caption: Postulated metabolic pathways of L-phenylglycine and sites for deuteration.

Comparative In Vitro Metabolic Stability Assay: A Detailed Protocol

To experimentally determine and compare the metabolic stability of deuterated and non-deuterated L-phenylglycine, a standard in vitro assay using liver microsomes is employed.[5] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, including CYPs.[6]

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - L-Phenylglycine & Deuterated Analogues - Liver Microsomes - NADPH Regenerating System - Phosphate Buffer Preincubation Pre-incubate Microsomes and Test Compounds at 37°C Reagents->Preincubation Initiate_Reaction Initiate Reaction by Adding NADPH Regenerating System Preincubation->Initiate_Reaction Time_Points Incubate at 37°C Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Plot Plot ln(% Remaining) vs. Time LC_MS->Plot Calculate Calculate: - Half-life (t1/2) - Intrinsic Clearance (Clint) Plot->Calculate

Sources

A Comparative Guide to Inter-laboratory Performance of Analytical Methods Utilizing L-(+)-2-Phenylglycine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Reliable Internal Standard in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have become indispensable tools for their sensitivity and selectivity. However, the inherent variability in sample preparation and analysis necessitates the use of an appropriate internal standard (IS) to ensure data integrity.[1][2] A stable isotope-labeled internal standard (SIL-IS), such as L-(+)-2-Phenylglycine-d5, is considered the gold standard in quantitative bioanalysis.[3] Its physicochemical properties are nearly identical to the analyte of interest, L-(+)-2-Phenylglycine, allowing it to effectively compensate for variations during sample extraction, chromatographic separation, and ionization.[1]

This guide presents a comparative overview of two common analytical methodologies for the quantification of L-(+)-2-Phenylglycine in human plasma, both employing L-(+)-2-Phenylglycine-d5 as the internal standard: a direct LC-MS/MS method and a GC-MS method requiring derivatization. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes data from various validated methods for similar amino acids to provide a robust, illustrative comparison of expected performance.[4][5][6][7][8] The protocols and data presented herein are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][9][10][11]

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of L-(+)-2-Phenylglycine is often dictated by available instrumentation, required sensitivity, and sample throughput needs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is favored for its high throughput, specificity, and sensitivity, often allowing for the direct analysis of amino acids in biological matrices with minimal sample preparation.[5][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and established technique, GC-MS typically requires derivatization to increase the volatility of polar analytes like amino acids.[4][14][15] While this adds a step to the sample preparation workflow, it can provide excellent chromatographic resolution and sensitivity.

The following sections provide detailed experimental protocols and expected performance characteristics for each method.

Method 1: Direct LC-MS/MS Analysis of L-(+)-2-Phenylglycine in Human Plasma

This method outlines a common approach for the rapid and sensitive quantification of L-(+)-2-Phenylglycine using a simple protein precipitation sample preparation followed by LC-MS/MS analysis.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of L-(+)-2-Phenylglycine-d5 internal standard working solution (e.g., 10 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[16][17][18]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient tailored to provide good retention and peak shape for L-(+)-2-Phenylglycine. A typical starting point would be 5% B, increasing to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-(+)-2-Phenylglycine: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 106.1

    • L-(+)-2-Phenylglycine-d5 (IS): Precursor ion (Q1) m/z 157.1 -> Product ion (Q3) m/z 111.1

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS (L-(+)-2-Phenylglycine-d5) Plasma->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge 4. Centrifugation PPT->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. Injection Reconstitute->Inject LC 8. Chromatographic Separation (C18) Inject->LC MS 9. Mass Spectrometric Detection (MRM) LC->MS Data 10. Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow for Phenylglycine analysis.

Method 2: GC-MS Analysis of L-(+)-2-Phenylglycine in Human Plasma with Derivatization

This method involves a more extensive sample preparation procedure, including derivatization, which is necessary for the analysis of amino acids by GC-MS.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction and Derivatization

  • To 100 µL of human plasma, add 10 µL of L-(+)-2-Phenylglycine-d5 internal standard working solution.

  • Perform a solid-phase extraction (SPE) using a cation-exchange cartridge to isolate the amino acids from the plasma matrix.[6][19][20]

  • Wash the cartridge to remove interfering substances.

  • Elute the amino acids with an appropriate solvent (e.g., ammoniated methanol).

  • Evaporate the eluate to dryness.

  • Derivatization:

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[14]

    • Heat the mixture at 100°C for 2 hours to form the TBDMS derivatives of the amino acids.[14]

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM) Ions:

    • L-(+)-2-Phenylglycine-TBDMS derivative: Target ions specific to the derivative's fragmentation pattern.

    • L-(+)-2-Phenylglycine-d5-TBDMS derivative (IS): Corresponding target ions for the deuterated derivative.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS (L-(+)-2-Phenylglycine-d5) Plasma->Add_IS SPE 3. Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate1 4. Evaporation SPE->Evaporate1 Derivatize 5. Derivatization (MTBSTFA) Evaporate1->Derivatize Inject 6. Injection Derivatize->Inject GC 7. Chromatographic Separation (DB-5ms) Inject->GC MS 8. Mass Spectrometric Detection (SIM) GC->MS Data 9. Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for Phenylglycine analysis.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for amino acid analysis in biological fluids.[4][5][19][8] This "simulated" inter-laboratory comparison highlights the strengths and weaknesses of each approach.

Validation ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria (FDA/EMA)[21][10][11][22]
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mLSufficiently low for intended application
Linearity (r²) > 0.995> 0.992≥ 0.99
Linear Range 10 - 5000 ng/mL20 - 2500 ng/mLCovers expected concentration range
Intra-day Precision (%CV) < 10%< 12%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 10%± 12%± 15% (± 20% at LLOQ)
Extraction Recovery > 85%> 75%Consistent, precise, and reproducible
Sample Throughput High (approx. 5 min/sample)Moderate (approx. 20 min/sample)Method dependent

Discussion: Causality Behind Experimental Choices and Performance

Sample Preparation: The LC-MS/MS method utilizes a simple protein precipitation, which is fast and efficient for high-throughput environments.[16][17] However, it may be more susceptible to matrix effects compared to the more rigorous SPE cleanup employed in the GC-MS protocol.[6][19] SPE provides a cleaner extract, which can be beneficial for reducing instrument contamination and improving long-term robustness, albeit at the cost of increased sample preparation time.

Derivatization: The necessity of derivatization in the GC-MS method is a key differentiator.[4][14] While it adds complexity and a potential source of variability, it is essential for making the polar phenylglycine molecule volatile enough for gas chromatography. The choice of derivatizing agent (MTBSTFA) is critical for achieving stable and reproducible derivatives.[14] The direct analysis by LC-MS/MS avoids this step, simplifying the workflow.[5][12]

Chromatography and Detection: LC-MS/MS generally offers higher sensitivity (lower LLOQ) and a wider linear dynamic range for this type of analyte. The use of MRM provides excellent selectivity by monitoring specific precursor-to-product ion transitions. The GC-MS method, while potentially less sensitive, provides excellent chromatographic efficiency and is a very robust and reliable technique, especially with the specificity of selected ion monitoring.

The Role of L-(+)-2-Phenylglycine-d5: In both methodologies, the deuterated internal standard is crucial for achieving the reported levels of precision and accuracy.[1] It co-elutes with the analyte in LC-MS/MS and has a very similar retention time in GC-MS, ensuring that it experiences similar analytical variations, including any inconsistencies in derivatization efficiency in the GC-MS method. This allows for reliable normalization of the analyte signal, correcting for potential errors and leading to trustworthy quantitative results.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are viable and reliable techniques for the quantification of L-(+)-2-Phenylglycine in human plasma when using L-(+)-2-Phenylglycine-d5 as an internal standard.

  • For high-throughput applications , such as in clinical trial sample analysis, the LC-MS/MS method is generally preferable due to its speed, simpler sample preparation, and typically better sensitivity.

  • The GC-MS method , while more labor-intensive, offers a robust and orthogonal approach that can be valuable for confirmatory analysis or in laboratories where GC-MS is the primary analytical platform.

Ultimately, the choice of method should be based on the specific requirements of the study, available resources, and the need to adhere to regulatory guidelines for bioanalytical method validation. The use of a high-quality, stable isotope-labeled internal standard like L-(+)-2-Phenylglycine-d5 is a non-negotiable element for ensuring the integrity and reliability of the generated data in any inter-laboratory setting.

References

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS.
  • Gałęzowska, G., & Gan, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography.
  • Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Barrios-Collado, C., et al. (2012). Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients.
  • Tiwary, E., et al. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma.
  • Lord, S. J., et al. (2019). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Mass Spectrometry, 54(8), 661-670.
  • BenchChem. (2025).
  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 55(2), 213-222.
  • Spark Holland. (n.d.). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS.
  • Wang, Y., et al. (2011).
  • Wleklik, K., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7894.
  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. CHUM.
  • Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma.
  • Thermo Fisher Scientific. (n.d.). Reliable Quantitation on 52 L-Amino Acids in Human Plasma for Clinical Research by LC-MS/MS.
  • Wang, S., et al. (2021). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. Metabolites, 11(11), 738.
  • Gałęzowska, G., & Gan, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Waters Corporation. (2017, October 30).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Bulletin.
  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1374-1387.
  • Süssmuth, R. D., & Müller, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(11), 1541-1555.
  • Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Abcam. (n.d.).
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019.
  • Culea, M. (2011). Derivatization Methods in GC and GC/MS.
  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • U.S. Food and Drug Administration. (2018).
  • Pardasani, D., et al. (2010). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention.
  • Gałęzowska, G., & Gan, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Li, Y., et al. (2020). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analyst, 145(1), 185-192.
  • Kurbatova, E. V., & Kurbatov, V. P. (2023). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 6(1), e00201.
  • Axcend. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Axcend Focus LC.
  • Timmerman, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(13), 1437-1447.
  • Lazzaro, A., & Donnarumma, F. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 221.
  • Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(18), 10705.
  • ResolveMass Laboratories Inc. (2025).
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Thermo Fisher Scientific Poster Note.
  • U.S. Food and Drug Administration. (2001).
  • European Medicines Agency. (2011).
  • Waters Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Sigma-Aldrich. (n.d.).
  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies.
  • Chen, J. H., et al. (2007). Modified protein precipitation procedure for efficient removal of albumin from serum. Journal of Proteome Research, 6(10), 4110-4117.
  • Kľuchová, D., et al. (2021). Scheme of derivatization procedure of three different amino...
  • PharmaCompass. (n.d.).
  • ResearchGate. (2021).
  • Bio-Synthesis Inc. (2014).

Sources

A Senior Scientist's Guide to Establishing Linearity and Range for L-(+)-2-Phenylglycine-d5 in Bioanalytical Methods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of your data is paramount. Every concentration value reported to a regulatory body must be defensible, accurate, and precise. A cornerstone of this reliability is the proper validation of the analytical method, with the calibration curve serving as its foundation. This guide provides an in-depth, experience-driven protocol for determining the linearity and range of a calibration curve using L-(+)-2-Phenylglycine-d5, a stable isotope-labeled (SIL) internal standard (IS).

More than a simple recitation of steps, this document delves into the causality behind our choices, compares the performance of a SIL-IS against common alternatives, and is grounded in the harmonized standards of the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2][3]

The Foundational Principle: Why an Internal Standard is Non-Negotiable

In complex biological matrices like plasma or serum, the journey of an analyte from sample injection to detector is fraught with potential variability. Analyte loss can occur during extraction, and the analyte's ionization can be suppressed or enhanced by co-eluting matrix components.[4] An internal standard is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—to correct for this variability.[4][5]

The ideal IS behaves identically to the analyte during sample processing and analysis. This is why L-(+)-2-Phenylglycine-d5 , as a stable isotope-labeled version of the analyte L-(+)-2-Phenylglycine, represents the gold standard.[5][6] It has nearly identical chemical and physical properties, ensuring that it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer's source.[6] This allows it to robustly compensate for analytical variability, a feat that other types of internal standards struggle to achieve.

Experimental Protocol: Linearity and Range Determination for L-(+)-2-Phenylglycine

This protocol outlines the determination of the calibration curve's characteristics for the quantification of L-(+)-2-Phenylglycine (the analyte) in human plasma using L-(+)-2-Phenylglycine-d5 as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To establish the range of concentrations over which the LC-MS/MS method is linear, accurate, and precise, thereby defining the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Step 1: Preparation of Stock and Working Solutions
  • Causality: High-purity, authenticated reference standards are critical for accuracy.[7] Solutions are prepared in a non-matrix solvent to ensure stability and solubility before being spiked into the biological matrix.

  • Primary Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of L-(+)-2-Phenylglycine reference standard and dissolve in 10 mL of 50:50 methanol:water.

  • Primary IS Stock (1 mg/mL): Accurately weigh ~1 mg of L-(+)-2-Phenylglycine-d5 and dissolve in 1 mL of 50:50 methanol:water.

  • Analyte Working Solutions (Spiking Solutions): Perform serial dilutions of the Primary Analyte Stock to create a series of working solutions that, when spiked into the blank matrix, will cover the expected therapeutic or exposure range.

  • IS Working Solution (500 ng/mL): Dilute the Primary IS Stock to a final concentration that yields a robust and stable MS signal without saturating the detector.

Step 2: Preparation of Calibration Standards and Quality Control Samples
  • Causality: Calibration standards must be prepared in the same biological matrix as the study samples to mimic the analytical conditions and account for matrix effects.[8] ICH M10 recommends a minimum of six non-zero concentration levels for a calibration curve.

  • Blank Matrix: Screen at least six unique lots of human plasma for potential interferences at the retention times of the analyte and IS. Pool the clean lots to create a homogenous blank matrix.

  • Calibration Standards (CS): Spike the pooled blank plasma with the Analyte Working Solutions to prepare a minimum of eight non-zero calibration standards. A typical concentration range might be 1, 2.5, 10, 50, 100, 250, 500, and 1000 ng/mL. The lowest standard will be the prospective LLOQ, and the highest will be the ULOQ.

  • Quality Control (QC) Samples: Independently prepare QCs by spiking blank plasma at four levels:

    • LLOQ: At the lowest calibration standard concentration.

    • Low QC: ~3x the LLOQ.

    • Mid QC: At a concentration in the middle of the calibration range.

    • High QC: At ~75% of the ULOQ.

Step 3: Sample Extraction (Protein Precipitation)
  • Causality: Protein precipitation is a rapid and effective way to remove the majority of proteins from plasma, which can interfere with LC-MS analysis. The IS is added before extraction to track the analyte through the entire process.

  • Aliquot 50 µL of each CS, QC, blank, and zero standard (blank + IS) into a 96-well plate.

  • Add 10 µL of the IS Working Solution (500 ng/mL) to all wells except the blank.

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis and Data Processing
  • Chromatography: Use a suitable C18 column to achieve chromatographic separation of the analyte from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both L-(+)-2-Phenylglycine and L-(+)-2-Phenylglycine-d5.

  • Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.

  • Regression Analysis: Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the analyte. Apply a linear, 1/x² weighted least-squares regression model.

    • Causality: A 1/x² weighting is commonly used in bioanalysis because it gives higher importance to the lower concentration standards, where accuracy is most critical, and counteracts the typical increase in variance (heteroscedasticity) seen at higher concentrations.[8]

Data Analysis and Acceptance Criteria

The performance of the calibration curve is evaluated against criteria defined by regulatory guidelines.[2][3]

Table 1: Representative Calibration Curve Performance

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.60 104.0
10.0 10.3 103.0
50.0 48.5 97.0
100 99.1 99.1
250 258 103.2
500 515 103.0

| 1000 (ULOQ) | 980 | 98.0 |

Table 2: Linearity and Range Acceptance Criteria (Based on ICH M10)

Parameter Acceptance Criterion Typical Result
Correlation Coefficient (r²) ≥ 0.99 0.9985
Regression Model Simplest model that fits the data Linear, 1/x² weighted
Range LLOQ to ULOQ 1.00 - 1000 ng/mL
Accuracy of Back-Calculated Standards Within ±15% of nominal value All points within ±5%
Accuracy at LLOQ Within ±20% of nominal value Within ±5%

| Standard Curve Composition | At least 75% of standards must meet accuracy criteria, including LLOQ and ULOQ. | All 8 standards met criteria. |

G

Comparative Analysis: The Critical Choice of an Internal Standard

The choice of internal standard directly impacts data quality. While L-(+)-2-Phenylglycine-d5 is the optimal choice, labs sometimes consider alternatives. Here’s how they compare.

Table 3: Comparative Performance of Internal Standard Types

Internal Standard Type How it Works Advantages Disadvantages & Risks
Stable Isotope-Labeled (SIL-IS) (e.g., L-(+)-2-Phenylglycine-d5) Co-elutes with the analyte and has identical physicochemical properties.[6] Gold Standard. Compensates for matrix effects, extraction variability, and injection inconsistency.[4] Maximizes accuracy and precision. Higher initial cost.
Structural Analog (e.g., a similar but non-identical molecule) A different compound chosen to mimic the analyte's behavior. Lower cost than a SIL-IS. Better than no IS. Different chromatographic retention and ionization efficiency. Fails to accurately compensate for matrix effects specific to the analyte's retention time. Can lead to inaccurate and imprecise results.

| No Internal Standard (External Calibration) | Relies solely on the analyte's absolute response. | Lowest cost. | Unacceptable for regulated bioanalysis. Highly susceptible to all forms of analytical variability (matrix effects, instrument drift). Produces unreliable and indefensible data. |

Troubleshooting Common Linearity Issues

Even with a robust method, problems can arise.

  • Non-Linearity (r² < 0.99): This can be caused by detector or ion source saturation at high concentrations or significant inaccuracies at the low end.[6]

    • Solution: Check the IS response across the curve; it should be consistent. If the ULOQ is saturating the detector, reduce the injection volume or dilute the sample. Ensure the LLOQ is sufficiently above the instrument's noise level.

  • Inaccuracy at LLOQ/ULOQ: The LLOQ may suffer from poor signal-to-noise, while the ULOQ may be outside the detector's linear dynamic range.[9]

    • Solution: Optimize source conditions and collision energy to improve LLOQ sensitivity. For the ULOQ, consider extending the range by adding higher standards, but be prepared to use a quadratic fit if the response becomes non-linear (which requires more stringent validation).[10]

  • High Variability: Inconsistent sample preparation, injection errors, or instrument instability can cause high variability between replicate injections.

    • Solution: The use of a SIL-IS like L-(+)-2-Phenylglycine-d5 is the primary defense against this. If variability persists, investigate autosampler performance and extraction technique consistency.

Conclusion

Establishing the linearity and range of a calibration curve is a foundational experiment in bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as L-(+)-2-Phenylglycine-d5 , is not a luxury but a necessity for generating high-quality, defensible data that can withstand regulatory scrutiny. Its ability to mimic the analyte throughout the analytical process provides a level of accuracy and precision that structural analogs or external calibration methods cannot match. By adhering to the principles and protocols outlined in this guide, grounded in the authoritative ICH M10 guidelines, researchers can ensure their bioanalytical methods are robust, reliable, and fit for purpose.

References

  • Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved February 8, 2024, from [Link]

  • ProPharma Group. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Retrieved February 8, 2024, from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved February 8, 2024, from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved February 8, 2024, from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved February 8, 2024, from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved February 8, 2024, from [Link]

  • MDPI. (2020, March 9). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved February 8, 2024, from [Link]

  • Pretzel Discovery. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved February 8, 2024, from [Link]

  • UNC Chemistry MS Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved February 8, 2024, from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved February 8, 2024, from [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved February 8, 2024, from [Link]

  • PMC. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved February 8, 2024, from [Link]

  • Sisu@UT. (n.d.). 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved February 8, 2024, from [Link]

  • Reddit. (2025, March 7). I'm getting non-linear response : r/CHROMATOGRAPHY. Retrieved February 8, 2024, from [Link]

  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved February 8, 2024, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 8, 2024, from [Link]

  • PubMed. (1992, July). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry | Request PDF. Retrieved February 8, 2024, from [Link]

  • Chromatography Forum. (2009, April 24). Non-linear calibration GCMS. Retrieved February 8, 2024, from [Link]

  • Diagnostics World News. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research. Retrieved February 8, 2024, from [Link]

  • Crawford Scientific. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 8, 2024, from [Link]

  • IROA Technologies. (n.d.). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved February 8, 2024, from [Link]

  • LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b?. Retrieved February 8, 2024, from [Link]

  • PMC. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved February 8, 2024, from [Link]

Sources

Technical Comparison Guide: Assessing the Kinetic Isotope Effect of L-(+)-2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-(+)-2-Phenylglycine-d5 (L-Phg-d5) is the stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. In drug development and enzymatic assays, it serves two distinct, often opposing functions depending on the site of enzymatic attack:

  • Mechanistic Probe (Primary KIE): Used to assess metabolic stability when the phenyl ring is the site of oxidation (e.g., CYP450 hydroxylation).

  • Internal Standard (Secondary KIE): Used for quantification in aminotransferase/deaminase assays where the reaction occurs at the

    
    -carbon, ensuring minimal kinetic differentiation from the native substrate.
    

This guide provides a comparative technical analysis of L-Phg-d5 versus its native counterpart (L-Phg-h5), focusing on Kinetic Isotope Effects (KIE) in enzymatic environments.

Comparative Analysis: Native vs. Deuterated Performance

The utility of L-Phg-d5 is defined by the magnitude of the KIE (


). The table below summarizes the expected kinetic shifts based on the enzymatic pathway.
FeatureNative L-(+)-2-PhenylglycineDeuterated L-(+)-2-Phenylglycine-d5Comparative Insight
Molecular Weight 151.16 g/mol ~156.19 g/mol +5 Da Mass Shift: Sufficient for baseline resolution in LC-MS/MS without isobaric interference.
Ring Oxidation Rate (

)
Baseline (100%)Reduced (50–80%)Primary KIE (

):
C-D bond breaking on the ring requires higher activation energy (Zero Point Energy effect), slowing CYP450 clearance [1].
Transamination Rate Baseline (100%)~98–102%Secondary KIE (

):
Reaction at the

-carbon is remote from the deuterated ring. Steric/electronic effects are negligible, making d5 an ideal Internal Standard (IS) [2].
Metabolic Half-life (

)
ReferenceExtendedMetabolic Switching: Deuteration can shunt metabolism away from ring oxidation toward other pathways (e.g., excretion), potentially improving PK profiles [3].
Mechanistic Visualization: KIE Impact Zones

The following diagram illustrates where Primary vs. Secondary KIEs occur on the L-Phenylglycine molecule.

KIE_Mechanism L_Phg L-(+)-2-Phenylglycine-d5 (Deuterated Ring) CYP450 Pathway A: CYP450 Oxidation (Ring Hydroxylation) L_Phg->CYP450 Primary KIE (C-D Bond Break) Transaminase Pathway B: Transamination (Alpha-Proton Removal) L_Phg->Transaminase Secondary KIE (Remote Effect) Product_A Hydroxylated Metabolite (Slow Formation) CYP450->Product_A kH/kD > 1.4 (Rate Limiting) Product_B Benzoylformate (Normal Formation) Transaminase->Product_B kH/kD ≈ 1.0 (Iso-Kinetic)

Caption: Pathway A shows a Primary KIE due to C-D bond breaking on the ring. Pathway B shows a Secondary KIE as the reaction center is remote from the isotope label.

Experimental Protocol: Competitive KIE Assay

To accurately assess the KIE, a competitive intermolecular assay is superior to non-competitive methods because it eliminates inter-assay variability (pipetting errors, temperature fluctuations). Both the native (h5) and deuterated (d5) substrates are incubated in the same reaction vessel.

Objective

Determine the intrinsic isotope effect (


) on enzymatic clearance.
Materials
  • Enzyme: Recombinant CYP450 isozymes (e.g., CYP2C9, CYP3A4) or Liver Microsomes (HLM).

  • Substrates: L-Phenylglycine (Native) and L-Phenylglycine-d5 (>99% isotopic purity).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Substrate Preparation:

    • Prepare a stock solution containing an equimolar ratio (1:1) of L-Phg-h5 and L-Phg-d5.

    • Final concentration should be below the

      
       (e.g., 1 
      
      
      
      M) to ensure first-order kinetics (
      
      
      ).
  • Incubation:

    • Pre-incubate enzyme buffer (100 mM Potassium Phosphate, pH 7.4) at 37°C.[1]

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a parallel incubation without NADPH to monitor non-enzymatic degradation.

  • Sampling (Time-Course):

    • Extract aliquots at

      
       minutes.
      
    • Quenching: Immediately dispense into ice-cold Acetonitrile containing 0.1% Formic Acid to stop the reaction.

  • LC-MS/MS Analysis:

    • Inject quenched samples.

    • Monitor MRM transitions for:

      • Light (h5): Precursor

        
        
        
        
        
        Fragment.
      • Heavy (d5): Precursor

        
        
        
        
        
        Fragment (ensure mass shift +5 is maintained in fragment if the ring is retained).
Data Processing Workflow

Experimental_Workflow Start Equimolar Mix (h5 + d5 Substrates) Incubate Enzymatic Incubation (t = 0 to 60 min) Start->Incubate Quench Quench & Centrifuge Incubate->Quench LCMS LC-MS/MS Analysis (Monitor Ratio R) Quench->LCMS Calc Calculate KIE using Northrop Equation LCMS->Calc

Caption: Workflow for competitive KIE assessment using LC-MS/MS ratio monitoring.[2]

Calculation of Kinetic Isotope Effect

In a competitive experiment, the KIE is calculated based on the change in the ratio of light to heavy substrate over the fraction of conversion (


).

The Equation:


[3]

Where:

  • 
    : Fractional conversion of the heavy isotopologue (d5) at time 
    
    
    
    .
  • 
    : Initial ratio of Light/Heavy peak areas (at 
    
    
    
    ).
  • 
    : Ratio of Light/Heavy peak areas at time 
    
    
    
    .

Interpretation:

  • KIE = 1.0: No isotope effect. The d5 analog is a perfect surrogate for the native compound (ideal for Internal Standards).

  • KIE > 1.0 (Normal): The C-H bond breaking is rate-limiting. For aromatic hydroxylation, values often range from 1.3 to 2.0 [4].

  • KIE > 2.0: Suggests a significant contribution of tunneling or a highly synchronous transition state.

Scientific Integrity: Validation & Pitfalls

Self-Validating the Protocol

To ensure the observed KIE is real and not an artifact, perform the "System KIE" Check :

  • Run the exact same LC-MS/MS protocol but without enzyme (or with heat-inactivated enzyme).

  • The calculated KIE must be 1.00 ± 0.02 .

  • Why? If the d5 analog ionizes differently or degrades chemically faster than h5, this control will detect it.

Metabolic Switching (The "D-Switch")

When using L-Phg-d5 in drug design, a high KIE on the phenyl ring (e.g., preventing hydroxylation) may cause "Metabolic Switching." The enzyme, unable to break the C-D bond easily, may force the reaction down a secondary pathway (e.g., N-acetylation or excretion). This must be monitored by looking for new metabolites in the d5 incubation that were absent in the h5 incubation [5].

References

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group.

  • Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase. National Institutes of Health (PMC).

  • Cytochrome P450 Metabolism and ADMET Challenges. Royal Society of Chemistry.

  • Kinetic Isotope Effect: Principles and Mechanism Investigation. EPFL.

  • Advances in Kinetic Isotope Effect Measurement Techniques. National Institutes of Health.

Sources

Benchmarking L-(+)-2-Phenylglycine-d5: A Technical Guide for Drug Development & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-(+)-2-Phenylglycine-d5 is a specialized stable isotope-labeled non-proteinogenic amino acid. Unlike its structural analog L-Phenylalanine-d5, which is ubiquitous in proteomic quantification, L-(+)-2-Phenylglycine-d5 serves a distinct niche in the development of semi-synthetic antibiotics (e.g., ampicillin, cephalexin), chiral auxiliaries, and peptide mimics.

This guide benchmarks the performance of L-(+)-2-Phenylglycine-d5 against standard deuterated amino acids, focusing on its unique benzylic amine instability, its utility in Kinetic Isotope Effect (KIE) studies, and its superior performance as an Internal Standard (IS) for quantifying phenylglycine-derived moieties in complex biological matrices.

Part 1: Structural & Physicochemical Benchmarking

To understand the utility of L-(+)-2-Phenylglycine-d5, one must contrast it with its closest proteinogenic relative, L-Phenylalanine-d5. The absence of the methylene spacer in phenylglycine creates a "benzylic amine" motif, drastically altering its chemical stability and metabolic profile.

Table 1: Comparative Profile of Deuterated Aromatic Amino Acids
FeatureL-(+)-2-Phenylglycine-d5 L-Phenylalanine-d5 Implication for Research
Structure

-amino group attached directly to benzylic carbon.

-amino group separated from ring by

spacer.
Phenylglycine is sterically more constrained; useful for restricting peptide conformation.
Labeling Site Phenyl Ring (

).
Phenyl Ring (

).
Both block P450-mediated aromatic hydroxylation.

-Proton Acidity
High (Benzylic +

-Carbonyl).
Moderate (Standard

-Carbonyl).
Phenylglycine is prone to racemization under basic conditions.
Metabolic Liability Oxidative deamination (fast), Ring hydroxylation.Ring hydroxylation, Hydroxylation to Tyrosine.d5-labeling in Phenylglycine specifically probes ring stability vs. side-chain oxidation.
Primary Application

-lactam antibiotic QC; Chiral resolution; Strecker synthesis tracking.
Proteomics; PK of standard peptides; Biomarker quantification.
Critical Insight: The Benzylic Risk

The


-proton of L-phenylglycine is significantly more acidic (

for C-H) than that of phenylalanine due to resonance stabilization by the adjacent phenyl ring.
  • Experimental Consequence: When using L-(+)-2-Phenylglycine-d5 in synthesis or extraction, avoid strong bases (

    
    ) to prevent H/D exchange at the alpha position (if labeled there) or racemization of the chiral center.
    

Part 2: Metabolic Stability & Kinetic Isotope Effects (KIE)

In drug discovery, deuteration is often employed to improve metabolic stability (Deuterium Switch).[1] For L-(+)-2-Phenylglycine scaffolds, the "d5" modification (ring deuteration) targets specific metabolic pathways.

Mechanism of Action

The Carbon-Deuterium (


) bond is shorter and stronger than the Carbon-Hydrogen (

) bond. Breaking it requires more energy (Primary KIE).
  • Aromatic Hydroxylation: Cytochrome P450 enzymes often attack the phenyl ring (para- or ortho-position). Replacing

    
     with 
    
    
    
    on the ring (
    
    
    ) significantly slows this step (
    
    
    ).
  • Metabolic Switching: By blocking the ring, the "d5" label forces enzymes to attack the next most vulnerable site—often the

    
    -amine (oxidative deamination).
    
Diagram 1: Metabolic Fate & Deuterium Blockade

The following diagram illustrates how L-(+)-2-Phenylglycine-d5 diverts metabolic flux compared to its non-deuterated parent.

MetabolicPathways cluster_legend Mechanism Parent L-(+)-2-Phenylglycine (Non-Deuterated) Hydroxylated p-Hydroxy-Phenylglycine (Major Metabolite) Parent->Hydroxylated Fast (P450) Oxidized Benzoylformic Acid ( via Oxidative Deamination) Parent->Oxidized Moderate ParentD5 L-(+)-2-Phenylglycine-d5 (Ring Deuterated) ParentD5->Hydroxylated BLOCKED / SLOW (Primary KIE) ParentD5->Oxidized DOMINANT PATHWAY (Metabolic Switching) Note Deuteration (d5) hinders ring hydroxylation, shifting metabolism toward the alpha-carbon.

Caption: Metabolic switching induced by ring deuteration.[1][2][3][4][5][6][7][8][9][10][11][12] The d5-label suppresses hydroxylation, forcing clearance via oxidative deamination.

Part 3: Experimental Workflow – LC-MS/MS Internal Standard

The most authoritative application of L-(+)-2-Phenylglycine-d5 is as an Internal Standard (IS) for quantifying drugs like Cephalexin or Ampicillin in plasma. Because phenylglycine is their core structural element, the d5-analog tracks extraction efficiency and matrix effects perfectly.

Protocol: Quantitative Analysis in Plasma

Objective: Quantify L-Phenylglycine moieties with high precision (


).
1. Reagents & Preparation
  • Analyte: Biological sample (Plasma/Serum).[10]

  • Internal Standard (IS): L-(+)-2-Phenylglycine-d5 (Final conc. 500 ng/mL).

  • Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of IS working solution (L-(+)-2-Phenylglycine-d5 in water).

  • Add 200 µL of ice-cold Acetonitrile (+0.1% FA) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

3. LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of phenylglycine.

    • Recommended: Waters BEH Amide or similar (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode.

4. MRM Transitions (Validation Check)

To ensure specificity, monitor the following transitions. The mass shift of +5 Da confirms the d5-ring.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
L-Phenylglycine 152.1106.115Loss of Formic Acid/COOH
L-Phenylglycine-d5 157.1 111.1 15Retains d5-ring fragment

Part 4: Analytical Logic & Troubleshooting

Why use L-(+)-2-Phenylglycine-d5 instead of Phenylalanine-d5?

In an LC-MS assay for phenylglycine-based drugs, Phenylalanine-d5 is a suboptimal internal standard.

  • Retention Time Drift: Phenylalanine is more hydrophobic (extra

    
    ). On a Reverse Phase column, it elutes significantly later than phenylglycine.
    
  • Matrix Effect Mismatch: If the IS elutes at a different time than the analyte, it cannot compensate for ion suppression caused by co-eluting phospholipids at the analyte's retention time.

  • Correction: L-(+)-2-Phenylglycine-d5 co-elutes exactly with the analyte, providing perfect compensation for matrix effects.

Diagram 2: Internal Standard Logic (Co-elution)

LCMSEffects cluster_chromatogram LC-MS/MS Chromatogram Logic Analyte Target Analyte (Phenylglycine) IS_Correct Correct IS (Phenylglycine-d5) Analyte->IS_Correct Co-elutes (Perfect Correction) IS_Wrong Incorrect IS (Phenylalanine-d5) Analyte->IS_Wrong Separated (Poor Correction) Result Data Quality Outcome IS_Correct->Result High Precision (CV < 5%) IS_Wrong->Result Drift/Error (CV > 15%) Matrix Matrix Interference (Ion Suppression Zone)

Caption: Co-elution of the d5-analog with the analyte is essential for correcting ion suppression in the matrix zone.

References

  • National Institutes of Health (NIH). (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline and Amino Acid Metabolism. Retrieved from [Link]

  • ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery: Deuterium Isotope Effects. Retrieved from [Link]

  • Splendid Lab. (2024).[6] L-(+)-2-Phenylglycine-d5 Specifications. Retrieved from [Link]

Sources

Regulatory Guidelines and Technical Validation of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary tool for correcting variability derived from extraction recovery, injection volume, and, most critically, matrix effects. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard," not all SILs are created equal.

This guide objectively compares Deuterated (²H) IS against Carbon-13/Nitrogen-15 (¹³C/¹⁵N) IS and Structural Analogs . It synthesizes requirements from the harmonized ICH M10 guideline with experimental realities, specifically addressing the "Deuterium Isotope Effect"—a chromatographic phenomenon that can compromise assay validity if not managed correctly.

Part 1: The Regulatory Landscape (ICH M10, FDA, EMA)

The regulatory expectations for internal standards have shifted from regional guidance to the harmonized ICH M10 Bioanalytical Method Validation guideline (adopted by FDA, EMA, and PMDA).

Core Regulatory Directives
Agency/GuidelineKey Requirement regarding Internal Standards
ICH M10 (2022) “A suitable internal standard (IS) should be added to all calibration standards, QCs and study samples...[1] When MS detection is used, the use of the stable isotope-labelled analyte as the IS is recommended whenever possible.”
FDA BMV (2018) Emphasizes monitoring IS response variability. Large variations in IS response between standards and samples indicate matrix effects that the IS failed to correct.
Critical Nuance Regulators do not explicitly mandate ¹³C over ²H. However, they mandate that the IS tracks the analyte . If a Deuterated IS separates chromatographically from the analyte (retention time shift), it may fail to correct for ion suppression, leading to a failed validation.

Part 2: Comparative Analysis & Performance Metrics

The following data compares the three primary classes of internal standards.

Experimental Scenario
  • Analyte: Atorvastatin in Human Plasma.

  • Method: LC-MS/MS (ESI+), C18 Column.

  • Challenge: Significant phospholipid matrix interference at the analyte retention time.

Table 1: Performance Comparison of Internal Standard Types
FeatureDeuterated IS (²H) ¹³C / ¹⁵N Labeled IS Structural Analog
Cost Moderate (

)
High (

)
Low ($)
Availability High (Widely available)Low (Custom synthesis often required)High
Mass Shift Typically +3 to +6 DaVariable (depends on C count)N/A (Different molecule)
Chromatography Risk: Slight RT shift (Isotope Effect)Perfect: Co-elutes exactlyPoor: Different RT
Matrix Correction Excellent (if co-eluting)Superior (Platinum Standard)Moderate to Poor
Stability Risk D-H Exchange: Label loss in protic solventsStableStable
Simulated Validation Data: Matrix Factor (MF) Evaluation

Data represents the normalized Matrix Factor (IS-corrected) across 6 lots of plasma.

MetricDeuterated IS (d5-Atorvastatin)¹³C IS (¹³C5-Atorvastatin)Analog IS
Mean IS-Normalized MF 0.981.000.85
% CV (Precision) 4.2% 1.5% 12.8%
Retention Time Shift -0.05 min (Pre-elution)0.00 min-1.2 min
Conclusion Passes , but shows slight variance due to imperfect overlap with suppression zones.Optimal , perfect tracking of matrix effects.Marginal/Fail , high variability across lots.

Technical Insight: The ¹³C IS provides tighter precision because it co-elutes exactly with the analyte. The Deuterated IS elutes slightly earlier (the "Deuterium Isotope Effect"), meaning it may exit the column before a matrix suppression zone that hits the analyte, leading to imperfect correction.

Part 3: Technical Deep Dive & Validation Protocols

The Deuterium Isotope Effect

In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated molecules to elute earlier than the non-labeled analyte.[2]

  • Risk: If the RT shift is significant (>0.05 min) and the peak is narrow, the IS and Analyte experience different ionization environments.

  • Mitigation: Use a lower chromatographic resolution or ensure the shift does not move the IS out of the analyte's ion suppression window.

Cross-Talk (Isobaric Interference)

If the mass difference is too small, natural isotopes of the analyte (M+1, M+2) contribute to the IS channel, or impurities in the IS contribute to the Analyte channel.

  • Rule of Thumb: Ensure a mass difference of at least +3 Da (ideally +5 Da) to avoid overlap with naturally occurring ¹³C isotopes.

Deuterium-Hydrogen (D-H) Exchange

Deuterium placed on exchangeable positions (e.g., -OH, -NH, -SH) will swap with Hydrogen in aqueous mobile phases, causing the IS to "disappear" from its MRM channel.

  • Requirement: Only use IS with deuterium on the carbon backbone (non-exchangeable).

Protocol: Validation of a Deuterated Internal Standard

Adheres to ICH M10 Section 3.1

Step 1: In Silico & Solubility Check
  • Verify the label position.[3] Ensure D atoms are not on acidic/basic functional groups.

  • Confirm mass shift is ≥3 Da.

Step 2: Signal Contribution (Cross-Talk) Test
  • Inject a ULOQ (Upper Limit of Quantification) sample without IS.

    • Acceptance: Response in IS channel must be ≤5% of average IS response.

  • Inject a Blank + IS sample.

    • Acceptance: Response in Analyte channel must be ≤20% of LLOQ response.[4]

Step 3: Chromatographic Co-elution Verification
  • Inject Analyte and Deuterated IS in the same run.

  • Overlay Extract Ion Chromatograms (XIC).

  • Calculate Resolution (Rs) between Analyte and IS.

    • Goal: Rs should ideally be 0. If Rs > 0.2, perform a Matrix Effect infusion test to ensure the shift doesn't move the IS into a suppression zone.

Step 4: Stability (Exchange) Test
  • Prepare IS stock in the mobile phase/extraction solvent.

  • Incubate at room temperature for 24 hours.

  • Analyze by MS.[5][6][7][8][9] A decrease in the parent mass intensity with a corresponding increase in [M-1] mass indicates D-H exchange. Reject batch if observed.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting and validating an Internal Standard under regulatory scrutiny.

IS_Selection_Workflow Start Start: Select Internal Standard Check_SIL Is Stable Isotope Labeled (SIL) Standard Available? Start->Check_SIL Check_13C Is 13C / 15N Variant Available? Check_SIL->Check_13C Yes Analog_Route Select Structural Analog (High Risk of Matrix Failure) Check_SIL->Analog_Route No Select_13C Select 13C/15N IS (Platinum Standard) Check_13C->Select_13C Yes Select_Deut Select Deuterated (2H) IS Check_13C->Select_Deut No (Cost/Avail) Exp_Validation EXPERIMENTAL VALIDATION (ICH M10) Select_13C->Exp_Validation Check_Exchange Are Labels on Non-Exchangeable Positions (Carbon Backbone)? Select_Deut->Check_Exchange Check_Mass Is Mass Shift >= 3 Da? Check_Exchange->Check_Mass Yes Check_Exchange->Analog_Route No (Unstable) Check_Mass->Exp_Validation Yes Check_Mass->Analog_Route No (<3 Da) Check_RT_Shift Check Retention Time Shift (Deuterium Isotope Effect) Exp_Validation->Check_RT_Shift Pass_RT Co-elutes or Shift is Minor (Tracks Matrix Effect) Check_RT_Shift->Pass_RT Pass Fail_RT Significant Separation (Fails to Track) Check_RT_Shift->Fail_RT Fail Fail_RT->Analog_Route Re-evaluate

Caption: Decision tree for Internal Standard selection, highlighting the critical check-points for Deuterated standards regarding stability and chromatographic retention shift.

References

  • International Council for Harmonisation (ICH). (2022).[10] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[11][12] Bioanalytical Method Validation Guidance for Industry. [Link][11]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry.
  • Gu, H., et al. (2014). Assessment of the deuterium isotope effect in LC-MS/MS bioanalysis. Bioanalysis Journal.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of L-(+)-2-Phenylglycine-d5

[1]

Executive Summary & Chemical Profile[1]

L-(+)-2-Phenylglycine-d5 is a stable isotope-labeled amino acid derivative used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS) and pharmacokinetic studies.[1] Unlike radioisotopes (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



non-radioactive

However, effective disposal requires treating this compound with the rigor of a hazardous chemical due to its biological activity and the high cost associated with inventory mismanagement. This guide outlines a self-validating disposal workflow that ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and maintains laboratory hygiene.

Chemical Identity & Properties
ParameterData
Chemical Name L-(+)-2-Phenylglycine-d5 (ring-d5)
CAS Number 358731-96-1 (labeled); 2935-35-5 (unlabeled parent)
Molecular Formula C

H

D

NO

Physical State White to off-white crystalline powder
Solubility Slightly soluble in water; soluble in dilute acids/bases
Hazard Classification Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3)
Radioactivity None (Stable Isotope)

Hazard Assessment & Waste Logic

The "Isotope Misconception"

A critical operational error in many laboratories is confusing stable isotopes with radioisotopes.

  • Fact: L-(+)-2-Phenylglycine-d5 does not require decay-in-storage or radioactive waste streams.[1]

  • Action: Dispose of strictly as Chemical Waste . Placing this in radioactive waste bins incurs unnecessary costs and regulatory scrutiny.

Chemical Hazards

While not acutely toxic, the compound is an amphoteric amino acid derivative.

  • Inhalation Risk: Fine dust can irritate the respiratory tract (H335).

  • Contact Risk: Causes skin (H315) and serious eye irritation (H319).[2]

  • Environmental Fate: As an organic amine, it contributes to Chemical Oxygen Demand (COD) in water systems and must not be flushed down the drain.

Waste Stream Segregation Workflow

Proper disposal depends entirely on the physical state of the waste. The following logic gate ensures the correct waste stream is selected, preventing dangerous cross-reactions (e.g., mixing acids with organic solvents).

Decision Matrix (Visualization)

WasteDisposalTreeStartWaste Generation:L-(+)-2-Phenylglycine-d5StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure powder, spill cleanup, wipes)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolutionContainerEmpty ContainerStateCheck->ContainerEmpty VialBaggingDouble Bag inClear PolyethyleneSolid->BaggingSolidBinSolid Chemical Waste Bin(Non-Hazardous/Irritant)Bagging->SolidBinSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(Methanol, Water, DMSO)SolventCheck->NonHaloNo HalogensRinseTriple Rinse ProcedureContainer->RinseRinse->LiquidRinsateDefaceDeface Label &Recycle/TrashRinse->DefaceClean Vial

Figure 1: Decision tree for segregating L-(+)-2-Phenylglycine-d5 waste streams based on physical state and solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Applicability: Expired pure powder, spill cleanup materials (Kimwipes), and contaminated PPE.

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat.[5] Use a dust mask (N95) if handling large open quantities outside a fume hood.

  • Containment:

    • Sweep up spilled material carefully to avoid dust generation.[6]

    • Place material into a clear polyethylene bag .

    • Label the bag explicitly: "Solid Waste: L-(+)-2-Phenylglycine-d5. Irritant."

  • Disposal: Deposit the sealed bag into the laboratory's Solid Chemical Waste Drum .

    • Note: Do not use "Sharps" containers for soft solid waste.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or stock solutions. Critical Check: You must identify the solvent. Phenylglycine itself is non-halogenated, but if dissolved in Dichloromethane (DCM), the entire mixture is Halogenated Waste .

  • pH Adjustment (Aqueous Only): If the solution is aqueous and highly acidic or basic (pH < 2 or > 12.5), neutralize to pH 5–9 before adding to the waste container to prevent container corrosion or exothermic reactions.

  • Segregation:

    • Scenario 1 (Methanol/Water/DMSO): Pour into Non-Halogenated Organic waste container.

    • Scenario 2 (DCM/Chloroform): Pour into Halogenated Organic waste container.

  • Labeling: Tag the container with the full chemical name and approximate concentration. Do not use abbreviations (e.g., write "Phenylglycine" not "Phg").

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Glass vials or bottles that held the pure substance.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Methanol or Water) to the vial. Cap and shake. Decant rinsate into the appropriate Liquid Waste container.

  • Rinse 2 & 3: Repeat the process two more times.

  • Verification: Visually inspect the vial. It should be free of particulates.

  • Final Step: Deface or remove the label. Place the clean glass vial in the Glass Recycling or Broken Glass bin (depending on facility rules).

Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Not Listed: L-(+)-2-Phenylglycine-d5 is not a P-listed or U-listed acute hazardous waste [1].[1]

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003). However, if mixed with flammable solvents (methanol), the waste mixture becomes D001 (Ignitable) .

  • Generator Status: As a "d5" isotope, quantities are usually small (<1g). However, it must be tallied in your hazardous waste generator status reports.

Ecological Impact[1]
  • Biodegradability: Phenylglycine derivatives are organic amines. While specific data on the d5-variant is limited, the parent compound is subject to biodegradation but can contribute to nitrogen loading in water systems [3].

  • Prohibition: NEVER dispose of this compound via sink drains. It is a violation of the Clean Water Act to discharge chemical irritants or organics that increase BOD/COD loads into municipal sewer systems.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99291, L-Phenylglycine. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.